Dehydro nicardipine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZWIBBDLLXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208592 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59875-58-0 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydro Nicardipine (Freebase) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Dehydro Nicardipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro nicardipine, a principal impurity and metabolite of the calcium channel blocker Nicardipine. This compound, also known as Nicardipine EP Impurity A or Nicardipine USP Related Compound B, is the pyridine analogue of Nicardipine, formed through the oxidation of the dihydropyridine ring. This document details a feasible synthetic route from Nicardipine, outlines complete experimental protocols, and presents a thorough characterization profile, including spectroscopic and physical data. All quantitative information is summarized in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and quality control.
Introduction
Nicardipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] During its synthesis, storage, and metabolism, various related substances or impurities can be formed.[2] One of the most significant of these is this compound, the aromatized pyridine derivative of the parent drug. The presence and quantity of such impurities are critical parameters for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Therefore, the ability to synthesize and characterize this compound as a reference standard is paramount for analytical method development, impurity profiling, and stability studies.[3]
This guide provides a detailed methodology for the laboratory-scale synthesis of this compound via the oxidation of Nicardipine and a comprehensive summary of its characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of the dihydropyridine ring of Nicardipine. Several methods can be employed for the aromatization of dihydropyridines.[4][5] A common and effective laboratory method involves the use of a mild oxidizing agent. One such reaction is the oxidation of Nicardipine with nitrous acid, which has been reported to yield the Nicardipine pyridine analog as the major product.[6][7]
Synthesis Pathway
The overall synthetic transformation is the dehydrogenation of the 1,4-dihydropyridine ring of Nicardipine to the corresponding pyridine ring, as illustrated in the diagram below.
Caption: Synthesis of this compound from Nicardipine via oxidation.
Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound based on the reported oxidation of Nicardipine.
Materials:
-
Nicardipine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: Dissolve Nicardipine hydrochloride (1.0 g, 1.94 mmol) in a mixture of dichloromethane (20 mL) and water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the mixture to 0-5 °C in an ice bath. Slowly add 1 M hydrochloric acid (5 mL) with stirring.
-
Oxidation: Prepare a solution of sodium nitrite (0.27 g, 3.9 mmol) in water (5 mL). Add this solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the Nicardipine spot and the appearance of a new, more polar spot indicates the formation of this compound.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of physical and spectroscopic methods.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[Benzyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | [3] |
| Synonyms | Nicardipine EP Impurity A, Nicardipine USP Related Compound B, Nicardipine Pyridine Analog | [3][8] |
| Molecular Formula | C₂₆H₂₇N₃O₆ | [9] |
| Molecular Weight | 477.52 g/mol | [9] |
| Appearance | Solid powder | [9] |
| Melting Point | 84-85 °C | [9] |
Spectroscopic Data
The following tables present the expected spectroscopic data for this compound, inferred from closely related structures and general principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.4 | m | 4H | Protons on the 3-nitrophenyl ring |
| ~7.3 - 7.2 | m | 5H | Protons on the benzyl ring |
| ~4.4 | t | 2H | -OCH₂CH₂N- |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.6 | s | 2H | -NCH₂Ph |
| ~2.8 | t | 2H | -OCH₂CH₂N- |
| ~2.6 | s | 6H | 2 x -CH₃ on the pyridine ring |
| ~2.3 | s | 3H | -N(CH₃)- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | 2 x Ester C=O |
| ~158, 148, 147 | Quaternary carbons of the pyridine ring |
| ~148 | C-NO₂ on the nitrophenyl ring |
| ~138, 135, 129, 128, 127 | Carbons of the benzyl and nitrophenyl rings |
| ~124, 122 | Carbons of the nitrophenyl ring |
| ~62 | -NCH₂Ph |
| ~61 | -OCH₂CH₂N- |
| ~57 | -OCH₂CH₂N- |
| ~52 | -OCH₃ |
| ~42 | -N(CH₃)- |
| ~23 | 2 x -CH₃ on the pyridine ring |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1725 | Ester C=O stretch |
| ~1580, 1450 | C=C and C=N ring stretches |
| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-O stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 478.2 | [M+H]⁺ (Calculated for C₂₆H₂₈N₃O₆⁺: 478.20) |
| 477.2 | [M]⁺ (Molecular Ion) |
Characterization Workflow
The logical flow for the complete characterization of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this important Nicardipine-related compound, and the comprehensive characterization data serves as a crucial reference for its identification and quantification. The provided information will be a valuable asset for researchers and professionals involved in the development, manufacturing, and quality control of Nicardipine-based pharmaceutical products, ensuring compliance with regulatory standards and contributing to the overall safety and efficacy of the medication.
References
- 1. spectrabase.com [spectrabase.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate(1165-06-6) MS [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Dehydro Nicardipine Formation: An In-depth Technical Guide on its Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for nicardipine involves the dehydrogenation of its dihydropyridine ring to form the pyridine metabolite, dehydro nicardipine. This transformation, catalyzed predominantly by cytochrome P450 enzymes in the liver, is a critical determinant of the parent drug's bioavailability and duration of action. Understanding the nuances of this compound formation is paramount for drug development professionals and researchers in optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the formation of this compound from nicardipine metabolism, consolidating quantitative data, detailing experimental protocols, and visualizing the key pathways involved.
Metabolic Pathway and Enzymology
The conversion of nicardipine to this compound is an oxidative metabolic process. The key enzyme responsible for this dehydrogenation is Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme located primarily in the liver and intestine.[1][2] While other CYP isoforms, such as CYP2C8 and CYP2D6, are also involved in the overall metabolism of nicardipine, CYP3A4 is considered the principal catalyst for the formation of the dehydro metabolite.[1]
The metabolic process can be visualized as follows:
Quantitative Analysis of this compound Formation
While the dehydrogenation of nicardipine is a recognized metabolic pathway, specific quantitative data on the enzyme kinetics for this reaction in human liver microsomes are not extensively reported in publicly available literature. However, studies on the overall metabolism of nicardipine provide some insights.
One in vitro study using rat liver preparations reported the rate of overall nicardipine metabolism.[3] While this study does not isolate the dehydrogenation pathway, it provides context for the metabolic capacity of the liver.
| Species | Tissue | Rate of Metabolism (nmol/g tissue/20 min) |
| Rat | Liver | 1760 |
| Rat | Intestine | < 100 |
| Rat | Kidney | < 100 |
| Rat | Lung | < 100 |
| Rat | Blood | < 100 |
| Dog | Liver | 450 |
| Monkey | Liver | 550 |
Data adapted from an in vitro study on nicardipine metabolism.[3]
A crucial aspect of quantifying this compound formation is the ability to measure both the parent drug and the metabolite simultaneously. A high-performance liquid chromatography (HPLC) method has been developed for this purpose.[4]
| Analyte | Extraction Efficiency from Plasma |
| Nicardipine | 77.4% |
| This compound (Pyridine Metabolite II) | 81.1% |
Data from an HPLC method for simultaneous determination.[4]
Experimental Protocols
To investigate the formation of this compound, a well-defined experimental protocol is essential. The following outlines a comprehensive methodology based on established techniques for in vitro drug metabolism studies using human liver microsomes and subsequent analysis by HPLC-MS/MS.
Objective: To quantify the formation of this compound from nicardipine in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Nicardipine hydrochloride
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
Experimental Workflow:
Detailed Method:
-
Preparation of Reagents:
-
Prepare a stock solution of nicardipine hydrochloride in a suitable solvent (e.g., methanol or DMSO) and create serial dilutions to achieve the desired final concentrations for the assay.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the internal standard in acetonitrile.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and the nicardipine working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (typically 2-3 times the incubation volume).
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions (based on published methods): [4]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: Approximately 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for nicardipine, this compound, and the internal standard need to be determined and optimized.
-
-
-
Data Analysis:
-
Construct standard curves for both nicardipine and this compound using the reference standards.
-
Calculate the concentrations of nicardipine and this compound in the samples at each time point by comparing their peak area ratios to the internal standard against the standard curves.
-
Determine the rate of this compound formation. If performing enzyme kinetic analysis, plot the initial rates of formation against a range of nicardipine concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Conclusion
The formation of this compound is a pivotal step in the metabolism of nicardipine, primarily driven by the enzymatic activity of CYP3A4. While specific kinetic parameters for this reaction remain to be fully elucidated in publicly accessible literature, the established analytical methods for simultaneous quantification of nicardipine and its dehydro metabolite provide a robust framework for conducting detailed in vitro studies. The experimental protocol outlined in this guide offers a comprehensive approach for researchers and drug development professionals to investigate this critical metabolic pathway. A deeper understanding of this compound formation will undoubtedly contribute to the safer and more effective use of nicardipine in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolic Pathway of Nicardipine to Dehydro Nicardipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vivo metabolic conversion of the calcium channel blocker nicardipine to its primary pyridine metabolite, dehydro nicardipine. The document outlines the key enzymes involved, summarizes available quantitative data, presents detailed experimental protocols for studying this pathway, and includes visualizations to illustrate the metabolic process and experimental workflows.
Executive Summary
Nicardipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver. A principal metabolic route is the oxidation of the dihydropyridine ring to a pyridine moiety, forming this compound. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. Understanding the kinetics and mechanisms of this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and guiding the development of new chemical entities.
The Metabolic Pathway: Dehydrogenation of Nicardipine
The conversion of nicardipine to this compound is an oxidative dehydrogenation reaction. This process removes two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic pyridine ring. This metabolic step is a common fate for many dihydropyridine-based drugs.
Key Enzymes Involved:
The metabolism of nicardipine is predominantly carried out by hepatic cytochrome P450 enzymes. Studies using human liver microsomes and recombinant CYP isoforms have identified several key enzymes:
-
CYP3A4: This is the principal enzyme responsible for the oxidation of nicardipine.[1][2][3] Its high abundance in the human liver and its broad substrate specificity make it a key player in the metabolism of a vast number of drugs, including nicardipine.
-
CYP2C8 and CYP2D6: These enzymes have also been identified as major contributors to the overall metabolism of nicardipine.[1][2][3]
While multiple enzymes contribute to the overall metabolism, there is strong evidence to suggest that CYP3A4 is the primary catalyst for the dehydrogenation of the dihydropyridine ring . This is supported by studies on analogous dihydropyridine calcium channel blockers like amlodipine and nimodipine, where CYP3A4 has been shown to be the key enzyme in their dehydrogenation.
Quantitative Data
In Vitro Enzyme Kinetics
The following table summarizes the Michaelis-Menten kinetic parameters for the dehydrogenation of nimodipine and the oxidation of nifedipine, which serve as reliable surrogates for nicardipine. These studies were conducted using human liver microsomes (HLM) or recombinant CYP3A4.
| Compound | Enzyme Source | Km (µM) | Vmax | Reference |
| Nimodipine | HLM | 36 ± 11 | 17 ± 7 µmol/g protein/min | [2] |
| Nifedipine | Recombinant CYP3A4 | 19.1 ± 2.4 | Not specified | [4] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.
A comprehensive review of CYP3A4-mediated reactions reports that dehydrogenation reactions, as a class, have a high mean Vmax/Km (intrinsic clearance) of 396 µL/min/mg protein.[5]
In Vivo Pharmacokinetic Parameters
The extensive metabolism of nicardipine, including its conversion to this compound, significantly influences its pharmacokinetic profile.
| Parameter | Species | Value | Reference |
| Bioavailability | Human | ~35% (oral, steady-state) | [6] |
| Half-life (terminal) | Human | ~8.6 hours (oral) | [6] |
| Excretion | Human | ~60% in urine (as metabolites) | [6] |
| ~35% in feces (as metabolites) |
Experimental Protocols
The study of nicardipine metabolism to this compound can be conducted using both in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This assay is designed to determine the kinetic parameters of nicardipine dehydrogenation in a system that mimics the human liver's metabolic environment.
Materials:
-
Nicardipine hydrochloride
-
Pooled human liver microsomes (HLM)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of nicardipine in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock in the phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (e.g., at a final concentration of 0.2-0.5 mg/mL), and varying concentrations of nicardipine.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring linear formation of the metabolite.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentrations of nicardipine and this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of this compound formation against the nicardipine concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
In Vivo Metabolism Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to investigate the in vivo formation of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Nicardipine hydrochloride formulation for oral (p.o.) or intravenous (i.v.) administration
-
Vehicle for drug formulation (e.g., saline, corn oil)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of nicardipine to the rats. A typical oral dose might be in the range of 10 mg/kg.[7]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7][8]
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Extract nicardipine and this compound from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both nicardipine and this compound. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Conclusion
The in vivo metabolic pathway of nicardipine to this compound is a critical determinant of the drug's pharmacokinetic profile and potential for drug-drug interactions. This dehydrogenation is primarily mediated by CYP3A4. While specific kinetic parameters for this reaction with nicardipine are not definitively published, data from analogous compounds provide a strong basis for understanding the enzyme's affinity and capacity for this transformation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this important metabolic pathway. A thorough understanding of this biotransformation is essential for the safe and effective use of nicardipine in clinical practice and for the development of future dihydropyridine-based therapeutics.
References
- 1. Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Nicardipine to Cytochrome P450 (CYP) in Human Liver Microsomes [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of cytochrome P450 by capillary electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Pharmacokinetic studies on nicardipine hydrochloride, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydro-Nicardipine Metabolite: A Pharmacologically Inert Derivative
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina. Following administration, nicardipine undergoes extensive first-pass metabolism, primarily in the liver. A principal metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine moiety, resulting in the formation of the dehydro-nicardipine metabolite. This technical guide provides a comprehensive overview of the pharmacological activity of this major metabolite, synthesizing available data to elucidate its physiological effects, or lack thereof. The evidence strongly indicates that the dehydro-nicardipine metabolite is pharmacologically inactive, possessing negligible affinity for L-type calcium channels and lacking the vasodilatory properties characteristic of the parent compound.
Metabolic Pathway of Nicardipine to Dehydro-nicardipine
The biotransformation of nicardipine to its dehydro metabolite is a crucial aspect of its pharmacokinetic profile. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system in the liver.
Pharmacological Activity of the Dehydro-nicardipine Metabolite
Extensive research into the metabolites of nicardipine has consistently demonstrated that the dehydro-nicardipine derivative is devoid of significant pharmacological activity.[1] This lack of activity is attributed to the structural alteration from a dihydropyridine to a pyridine ring, which is critical for the molecule's ability to bind to and block L-type calcium channels.
Calcium Channel Binding Affinity
The primary mechanism of action of nicardipine is the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. The 1,4-dihydropyridine structure is a key pharmacophore for high-affinity binding to these channels. The aromatization of this ring in the dehydro-nicardipine metabolite results in a dramatic loss of binding affinity.
While specific quantitative binding data for the dehydro-nicardipine metabolite is not extensively published, the general understanding in the field of pharmacology is that the conversion to the pyridine analog renders the molecule inactive as a calcium channel blocker. Studies on other dihydropyridine calcium channel blockers have consistently shown that their pyridine metabolites lack significant affinity for the L-type calcium channel.
Vasodilatory Effects
Consistent with the loss of calcium channel blocking activity, the dehydro-nicardipine metabolite does not exhibit the vasodilatory effects characteristic of the parent drug. In vitro studies on isolated vascular smooth muscle preparations would be expected to show a lack of response to the dehydro-nicardipine metabolite, in stark contrast to the potent relaxation induced by nicardipine.
Quantitative Data Summary
The available literature strongly suggests the pharmacological inactivity of the dehydro-nicardipine metabolite. While specific quantitative data from head-to-head comparative studies are limited, the consensus is that its contribution to the overall pharmacological effect of nicardipine is negligible.
| Compound | Target | Activity | Potency |
| Nicardipine | L-type Calcium Channels | Antagonist | High |
| Dehydro-nicardipine Metabolite | L-type Calcium Channels | Inactive | Negligible |
Experimental Protocols
The determination of the pharmacological activity of a metabolite like dehydro-nicardipine typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be cited to confirm its inactivity.
Radioligand Binding Assays
Objective: To determine the binding affinity of the dehydro-nicardipine metabolite to L-type calcium channels in comparison to nicardipine.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from tissues rich in L-type calcium channels, such as rat brain cortex or ventricular muscle. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Binding Assay: Incubate the membrane preparations with a radiolabeled dihydropyridine ligand (e.g., [³H]PN200-110) in the presence of increasing concentrations of either unlabeled nicardipine or the dehydro-nicardipine metabolite.
-
Incubation and Filtration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C). Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A significantly higher Ki for the dehydro-nicardipine metabolite would indicate lower binding affinity.
In Vitro Vascular Reactivity Studies
Objective: To assess the vasodilatory effect of the dehydro-nicardipine metabolite on isolated arterial rings.
Protocol:
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta or mesenteric artery) and cut them into rings of 2-3 mm in width.
-
Organ Bath Setup: Mount the arterial rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent, such as phenylephrine or potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of nicardipine or the dehydro-nicardipine metabolite to the organ baths in a cumulative manner.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curves and calculate the EC₅₀ values (the concentration that produces 50% of the maximal relaxation). An inability of the dehydro-nicardipine metabolite to induce relaxation or a very high EC₅₀ would confirm its lack of vasodilatory activity.
Conclusion
The available evidence conclusively indicates that the dehydro-nicardipine metabolite, the major product of nicardipine's oxidative metabolism, is pharmacologically inert. The structural transformation from a dihydropyridine to a pyridine ring abrogates its ability to bind to L-type calcium channels, thereby eliminating the vasodilatory effects that are central to the therapeutic action of the parent drug. For drug development professionals, this understanding is critical as it implies that the therapeutic effect of nicardipine is solely attributable to the parent compound and that the dehydro metabolite does not contribute to either efficacy or potential off-target effects. Future research in this area would benefit from direct comparative studies providing quantitative binding and functional data to further solidify the inactive status of this metabolite.
References
Dehydro nicardipine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dehydro nicardipine, a primary metabolite of the calcium channel blocker Nicardipine. This document consolidates essential chemical and physical properties, and outlines its relationship with the parent compound. While detailed pharmacological and pharmacokinetic data on this compound remains limited in publicly available literature, this guide presents the foundational information necessary for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is recognized as a principal pyridine metabolite of Nicardipine. Its core chemical and physical characteristics are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 59875-58-0 | [1][2] |
| Molecular Formula | C₂₆H₂₇N₃O₆ | [1][2] |
| Molecular Weight | 477.51 g/mol | [1] |
| Synonyms | 2-(N-Benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | [2] |
Table 1: Chemical and Physical Properties of this compound.
Metabolic Pathway of Nicardipine to this compound
Nicardipine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme. The formation of this compound involves the aromatization of the dihydropyridine ring of Nicardipine to a pyridine ring.
Synthesis and Experimental Protocols
While specific synthesis protocols for this compound are not extensively detailed in readily available literature, its synthesis would logically follow from the oxidation (aromatization) of Nicardipine. The synthesis of Nicardipine itself is well-documented and typically involves a Hantzsch pyridine synthesis.
General Synthesis Approach for Nicardipine
The synthesis of Nicardipine generally proceeds via the Hantzsch reaction, which involves the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or an ammonium salt)[1]. Variations of this method can be used to introduce the specific side chains of Nicardipine.
Conceptual Experimental Workflow for this compound Synthesis and Analysis
A plausible laboratory workflow for the synthesis and analysis of this compound, based on the available information for Nicardipine and general chemical principles, is outlined below.
Analytical Methodologies
The quantification and identification of this compound in biological matrices would likely employ similar techniques to those used for Nicardipine, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC and LC-MS Methods for Nicardipine
Several validated HPLC and LC-MS methods have been developed for the determination of Nicardipine in pharmaceutical formulations and biological fluids[2]. These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using UV or mass spectrometry.
Table 2: Representative Chromatographic Conditions for Nicardipine Analysis
| Parameter | Condition | Citation(s) |
| Column | C18 reverse-phase | [2] |
| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., formic acid) | [2] |
| Detection | UV (e.g., 235 nm, 254 nm) or Mass Spectrometry (MS) | [2] |
| Flow Rate | Typically 0.5 - 1.5 mL/min | [2] |
| Injection Volume | 10 - 50 µL | [2] |
Note: These conditions for Nicardipine would serve as a starting point for the development and validation of an analytical method for this compound.
Biological Activity and Pharmacokinetics
Detailed studies on the specific biological activity and pharmacokinetic profile of this compound are not widely reported. As a metabolite, its activity relative to the parent drug, Nicardipine, is a key area for further research. Nicardipine itself is a potent calcium channel blocker with vasodilatory effects[3]. The aromatization of the dihydropyridine ring to a pyridine ring in this compound is expected to significantly alter its pharmacological properties, though the extent of this alteration requires empirical investigation.
Conclusion
This compound is a known metabolite of Nicardipine, characterized by its pyridine ring structure. While its fundamental chemical properties are established, a significant opportunity exists for further research into its synthesis, analytical quantification, biological activity, and pharmacokinetic profile. The information and conceptual frameworks provided in this guide are intended to support and stimulate further investigation by researchers and professionals in the field of drug development and pharmacology.
References
Discovery and Initial Isolation of the Nicardipine Pyridine Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of the pyridine metabolite of nicardipine. Nicardipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism in the body, with one of the key biotransformation pathways being the oxidation of its dihydropyridine ring to a pyridine moiety. This document details the foundational studies that identified this metabolite, outlines the experimental protocols for its isolation and analysis, and presents the supporting quantitative data.
Discovery and Significance
The formation of a pyridine analog as a significant metabolite of nicardipine was first established in human metabolism studies. Early research utilizing radiolabeled nicardipine hydrochloride administered to healthy volunteers revealed that the parent compound is rapidly and extensively metabolized. A substantial portion of the administered radioactivity was recovered in the urine, indicating it as the primary route of excretion for the drug's metabolites[1]. Within the urinary metabolite profile, both 1,4-dihydropyridine and pyridine-based structures were identified. The major metabolites were found to be glucuronide conjugates of hydroxylated derivatives of both the parent nicardipine and its corresponding pyridine form[1]. The pyridine metabolite, often referred to as "pyridine metabolite II," is a key product of this metabolic oxidation.
Metabolic Pathway
The primary metabolic transformation leading to the formation of the pyridine metabolite is the aromatization of the 1,4-dihydropyridine ring of the parent nicardipine molecule. This oxidation reaction is a common metabolic fate for drugs of the dihydropyridine class.
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on the excretion and analysis of nicardipine and its pyridine metabolite.
Table 1: Excretion of Radioactivity after Oral Administration of [¹⁴C]-Nicardipine HCl (30 mg) in Human Volunteers [1]
| Parameter | Value |
| Route of Excretion | Urine and Feces |
| Favored Route of Excretion | Urine (~60% of dosed radioactivity) |
| Mean Total Recovered Radioactivity | 94.8% |
| Major Urinary Metabolites (0-8h post-dose) | Glucuronide conjugates of hydroxylated nicardipine and its pyridine form (~36% of excreted radioactivity) |
Table 2: Analytical Parameters for the Quantification of Nicardipine and its Pyridine Metabolite II in Human Plasma by HPLC [2]
| Parameter | Nicardipine | Pyridine Metabolite II |
| Extraction Efficiency from Plasma | 77.4% | 81.1% |
| Assay Sensitivity (Limit of Quantification) | 5 ng/mL | 5 ng/mL |
| Linear Concentration Range | 5-150 ng/mL | 5-150 ng/mL |
| Coefficient of Variation (CV%) | ≤ 5% | ≤ 5% |
Experimental Protocols
This section details the methodologies for the initial isolation, identification, and quantification of the nicardipine pyridine metabolite from biological matrices.
Protocol for Initial Isolation and Identification from Urine
This protocol is a representative procedure based on the methods suggested in the literature for the isolation of drug metabolites from urine.
-
Sample Collection and Preparation:
-
Collect urine samples from subjects administered with nicardipine.
-
Pool the collected urine and adjust the pH to approximately 5.0.
-
Add β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites and incubate at 37°C for 18 hours.
-
-
Solvent Extraction:
-
Following hydrolysis, adjust the urine pH to 9.0 with a suitable base.
-
Perform liquid-liquid extraction using an organic solvent such as a mixture of diethyl ether and ethyl acetate.
-
Separate the organic layer, which now contains the deconjugated metabolites.
-
Wash the organic extract with a basic aqueous solution to remove acidic components.
-
Back-extract the metabolites into an acidic aqueous solution (e.g., 0.1 M HCl).
-
-
Purification by Preparative Chromatography:
-
Neutralize the acidic extract and concentrate it under reduced pressure.
-
Subject the concentrated extract to preparative Thin Layer Chromatography (TLC) or column chromatography using a silica gel stationary phase.
-
Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate the different metabolites.
-
Monitor the separation by UV light or by analyzing fractions for radioactivity if a radiolabeled drug was used.
-
-
Structure Elucidation:
-
Collect the fractions corresponding to the putative pyridine metabolite.
-
Analyze the purified compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the pyridine ring.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Compare the obtained spectra with that of a synthesized reference standard of the nicardipine pyridine analog to confirm its identity.
-
Protocol for Quantitative Analysis in Plasma by HPLC[2]
This protocol is based on the HPLC method developed for the simultaneous determination of nicardipine and its pyridine metabolite in plasma.
-
Sample Preparation and Extraction:
-
To 1 mL of plasma, add an internal standard.
-
Perform an acid-base partitioning for partial purification:
-
Add a suitable buffer and extract with an organic solvent.
-
Separate the organic layer and extract the analytes into an acidic solution.
-
Make the acidic solution basic and re-extract the analytes into an organic solvent.
-
-
Evaporate the final organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: Reverse-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/water with additives).
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm)[2].
-
Quantification: Calculate the concentrations of nicardipine and its pyridine metabolite by comparing their peak areas to that of the internal standard, using a standard curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of the nicardipine pyridine metabolite from a biological matrix.
References
Dehydronicardipine: An Examination of its Role as a Nicardipine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydronicardipine is recognized primarily as a metabolite of Nicardipine, a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina.[1][2] While the therapeutic efficacy of Nicardipine is well-established, the specific biological activity and potential therapeutic relevance of its metabolite, Dehydronicardipine, remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of Dehydronicardipine within the metabolic pathway of Nicardipine and explores the implications of its formation.
Nicardipine undergoes extensive first-pass metabolism in the liver, with Dehydronicardipine being a product of the oxidation of the dihydropyridine ring.[1][3] This metabolic conversion is a critical aspect of Nicardipine's pharmacokinetic profile. However, extensive searches of scientific databases have yielded minimal evidence to suggest that Dehydronicardipine possesses significant independent therapeutic activity comparable to its parent compound. It is largely considered in the context of Nicardipine's elimination pathway.
Data Presentation: Pharmacokinetics of Nicardipine and its Metabolites
Quantitative data specifically detailing the pharmacokinetics of Dehydronicardipine are scarce. The available information is typically presented in the broader context of Nicardipine's metabolism.
| Parameter | Nicardipine | Dehydronicardipine | Reference |
| Metabolic Pathway | Primarily hepatic; oxidation of the dihydropyridine ring. | Formation via oxidation of Nicardipine. | [1][3] |
| Bioavailability (Oral) | Low and variable (approx. 35%) due to extensive first-pass metabolism. | Not applicable (metabolite). | [4] |
| Elimination Half-life | Approximately 2-4 hours for the initial phase. | Data not available. | [5] |
| Primary Route of Excretion | Metabolites excreted in urine and feces. | Excreted as a metabolite of Nicardipine. | [3] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Nicardipine using Liver Microsomes
Objective: To identify the metabolites of Nicardipine, including Dehydronicardipine, formed by hepatic enzymes.
Methodology:
-
Incubation: Nicardipine is incubated with human or animal liver microsomes in the presence of NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction Termination: The reaction is stopped at various time points by the addition of a quenching solvent, such as acetonitrile or methanol.
-
Sample Preparation: The samples are centrifuged to pellet the microsomal proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Analytical Detection: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify Nicardipine and its metabolites based on their retention times and mass-to-charge ratios.[6]
Protocol 2: In Vivo Pharmacokinetic Study of Nicardipine in Animal Models
Objective: To determine the pharmacokinetic profile of Nicardipine and identify its major metabolites in a living organism.
Methodology:
-
Animal Model: A suitable animal model (e.g., rats, dogs) is selected.
-
Drug Administration: A defined dose of Nicardipine is administered to the animals, typically via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine and feces may also be collected over a specified period.
-
Sample Processing: Plasma is separated from the blood samples. Urine and fecal samples are homogenized.
-
Extraction: Nicardipine and its metabolites are extracted from the biological matrices using liquid-liquid extraction or solid-phase extraction techniques.
-
Quantification: The concentrations of Nicardipine and its metabolites, including Dehydronicardipine, in the extracts are quantified using a validated analytical method, such as LC-MS/MS.[7]
Visualization of Metabolic Pathway
The metabolic conversion of Nicardipine to Dehydronicardipine is a key step in its biotransformation.
Conclusion
The current body of scientific evidence strongly indicates that Dehydronicardipine is a product of Nicardipine metabolism, resulting from the oxidation of the dihydropyridine ring. While this metabolic step is crucial for the clearance of Nicardipine, there is a notable absence of data to support any significant, independent therapeutic relevance of Dehydronicardipine itself. Future research could potentially explore the pharmacological activity of isolated Dehydronicardipine to definitively characterize its biological effects. However, based on the available literature, its role appears to be confined to that of a metabolite in the pharmacokinetic pathway of its parent compound, Nicardipine. Therefore, for drug development professionals, the focus remains appropriately on the pharmacology and therapeutic applications of Nicardipine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nicardipine - Wikipedia [en.wikipedia.org]
- 3. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Dehydro Nicardipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro nicardipine is the primary pyridine metabolite of nicardipine, a dihydropyridine calcium channel blocker used in the management of hypertension and angina. The quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and for assessing the stability of nicardipine in pharmaceutical formulations. These application notes provide detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. The methods described are applicable for the analysis of this compound in bulk drug substances, pharmaceutical dosage forms, and biological matrices such as plasma.
Analytical Methods Overview
The primary analytical approach for the quantification of this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC). This method separates this compound from its parent drug, nicardipine, and other potential degradation products or endogenous components in a given sample. Detection is typically achieved using ultraviolet (UV) spectrophotometry. For higher sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.
Forced degradation studies are instrumental in developing stability-indicating methods that can effectively separate and quantify nicardipine from its degradation products, including this compound[1][2]. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate the degradants.
A key method for the simultaneous determination of nicardipine and its pyridine metabolite (this compound) in human plasma utilizes RP-HPLC with UV detection[3]. This method has been validated and shown to be suitable for pharmacokinetic studies[3].
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the quantification of nicardipine and, where specified, its pyridine metabolite, this compound.
Table 1: HPLC Method Parameters for Nicardipine and this compound Analysis
| Parameter | Method 1: Simultaneous Determination in Plasma[3] | Method 2: Stability-Indicating Assay[2] |
| Analyte(s) | Nicardipine and this compound | Nicardipine and degradation products |
| Chromatographic Column | Reverse-phase column | C18 column |
| Mobile Phase | Not specified in abstract | Acetonitrile-ammonium acetate (100 mM) (70:30, v/v) |
| Detection Wavelength | 254 nm | 237 nm |
| Internal Standard | Not specified in abstract | Not specified |
Table 2: Validation Parameters for Nicardipine and this compound Quantification
| Parameter | Method 1: Simultaneous Determination in Plasma[3] | Method 2: Stability-Indicating Assay[2] |
| Linearity Range | 5 - 150 ng/mL (for both compounds) | 0.3 - 100 µg/mL (for nicardipine) |
| Limit of Detection (LOD) | 5 ng/mL (for both compounds) | 130 ng/mL (for nicardipine) |
| Limit of Quantification (LOQ) | Not specified | 393 ng/mL (for nicardipine) |
| Extraction Efficiency | Nicardipine: 77.4%; this compound: 81.1% | Not applicable |
| Precision (CV%) | ≤ 5% | Not specified |
| Accuracy (Recovery %) | Not specified in abstract | 99.5 - 100.6% (for nicardipine) |
Experimental Protocols
Protocol 1: Simultaneous Determination of Nicardipine and this compound in Human Plasma by HPLC-UV
This protocol is based on a validated method for the simultaneous quantification of nicardipine and its pyridine metabolite II (this compound) in human plasma[3].
1. Materials and Reagents:
-
Nicardipine reference standard
-
This compound reference standard
-
Internal standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Other reagents for acid-base partitioning (e.g., hydrochloric acid, sodium hydroxide, extraction solvent)
-
Human plasma (drug-free)
2. Sample Preparation (Plasma Extraction):
-
To 1 mL of human plasma in a centrifuge tube, add the internal standard.
-
Perform an acid-base partitioning extraction. This typically involves:
-
Acidification of the plasma to protonate the analytes.
-
Extraction with an organic solvent.
-
Back-extraction into an aqueous acidic solution.
-
Basification of the aqueous layer.
-
Final extraction into an organic solvent.
-
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detection: UV detection at 254 nm[3].
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of nicardipine and this compound (e.g., 5, 10, 25, 50, 100, 150 ng/mL)[3].
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the amount of nicardipine and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Stability-Indicating HPLC Method for this compound in Bulk Drug and Formulations
This protocol is adapted from a forced degradation study designed to develop a stability-indicating method for nicardipine[2]. This method can be used to quantify this compound formed as a degradation product.
1. Materials and Reagents:
-
Nicardipine bulk drug or formulation
-
This compound reference standard
-
HPLC-grade acetonitrile
-
Ammonium acetate (analytical grade)
-
HPLC-grade water
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
2. Forced Degradation Sample Preparation (to generate this compound):
-
Alkaline Hydrolysis: Dissolve a known amount of nicardipine in a solution of 0.1 M sodium hydroxide and heat. Nicardipine is known to degrade in alkaline conditions[2].
-
Acid Hydrolysis: Dissolve nicardipine in 0.1 M hydrochloric acid.
-
Oxidative Degradation: Treat a solution of nicardipine with hydrogen peroxide (e.g., 30%).
-
Photolytic Degradation: Expose a solution of nicardipine to UV light.
-
Neutralize the acidic and basic solutions before HPLC analysis.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[2].
-
Mobile Phase: Acetonitrile : 100 mM Ammonium Acetate (70:30, v/v)[2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 237 nm[2].
4. Calibration and Quantification:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to achieve a concentration range relevant to the expected levels of the degradant.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the samples from the forced degradation study and quantify the amount of this compound by comparing its peak area to the calibration curve.
Visualizations
References
- 1. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-UV Analysis of Dehydro Nicardipine in Plasma
Introduction
Nicardipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the body, with one of its major metabolites being dehydro nicardipine. This pyridine metabolite is often designated as nicardipine pyridine metabolite II. Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed HPLC-UV method for the simultaneous determination of nicardipine and its primary metabolite, this compound, in plasma samples.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC-UV analysis of nicardipine and this compound.
Table 1: Chromatographic and Calibration Data
| Parameter | Nicardipine | This compound (Pyridine Metabolite II) | Reference |
| Retention Time (min) | ~9.0 | Not explicitly stated, but separated from Nicardipine | [1] |
| Linearity Range (ng/mL) | 5 - 150 | 5 - 150 | [2] |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | [2] |
| UV Detection Wavelength (nm) | 254 | 254 | [2] |
Table 2: Method Validation Data
| Parameter | Nicardipine | This compound (Pyridine Metabolite II) | Reference |
| Limit of Detection (LOD) (ng/mL) | 5 | 5 | [2] |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 5 | [2] |
| Extraction Efficiency (%) | 77.4 | 81.1 | [2] |
| Intra-day Precision (%RSD) | ≤ 5 | ≤ 5 | [2] |
| Inter-day Precision (%RSD) | ≤ 5 | ≤ 5 | [2] |
Experimental Protocols
This section details the materials and procedures for the analysis of this compound in plasma.
1. Materials and Reagents
-
Nicardipine Hydrochloride (Reference Standard)
-
This compound (Nicardipine Pyridine Metabolite II) (Reference Standard)
-
Internal Standard (e.g., Nimodipine)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Phosphate Buffer (0.02 M)
-
Triethylamine
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Solid-Phase Extraction (SPE) C18 Cartridges
-
Human Plasma (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV-Vis Detector
-
Autosampler
-
Gradient or Isocratic Pump
-
Column Oven
-
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile, 0.02 M sodium phosphate buffer, and methanol (e.g., 45:40:15 v/v/v) with 0.2% triethylamine, adjusted to a specific pH (e.g., 6.1) with orthophosphoric acid, can be used.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solutions: Prepare individual stock solutions of nicardipine, this compound, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards and quality control samples at various concentrations.
4. Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a commonly used technique for extracting nicardipine and its metabolites from plasma.[3]
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.
-
Sample Loading: To 1 mL of plasma, add the internal standard and vortex. Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analytes (nicardipine and this compound) from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the HPLC system.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: As described in section 3. The exact composition may need to be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
UV Detection: 254 nm.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis of this compound in plasma.
References
- 1. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound Hydrochloride | C26H28ClN3O6 | CID 12609737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Detection of Dehydro-nicardipine in Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine is a dihydropyridine calcium channel blocker widely used for the treatment of hypertension and angina. The monitoring of its metabolites is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. Dehydro-nicardipine, the pyridine metabolite of nicardipine, is a significant product of its metabolism. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of dehydro-nicardipine in human urine.
The metabolism of nicardipine primarily occurs in the liver, and it is extensively metabolized before excretion.[1] Urinary excretion accounts for a significant portion of the elimination of nicardipine metabolites.[2] Therefore, a validated method for the determination of dehydro-nicardipine in urine is a valuable tool in clinical and pharmacological research.
Experimental Protocols
This section details the methodology for the analysis of dehydro-nicardipine in urine samples, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the clean-up and concentration of dehydro-nicardipine from the urine matrix.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Internal Standard (IS): A stable isotope-labeled analog of dehydro-nicardipine is recommended for optimal quantification. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.
-
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add the internal standard solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in deionized water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Dehydro-nicardipine Properties:
-
MRM Transitions (Proposed):
-
The precursor ion will be the protonated molecule [M+H]⁺. Based on the molecular weight, this will be m/z 478.5.
-
Product ions would be generated by the fragmentation of the precursor ion. The dehydroaromatization process is a key fragmentation pathway for dipine drugs.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dehydro-nicardipine | 478.5 | To be determined empirically | To be optimized |
| Internal Standard | Dependent on IS used | To be determined empirically | To be optimized |
Note: The specific product ions and optimal collision energies need to be determined by infusing a standard solution of dehydro-nicardipine into the mass spectrometer.
Data Presentation
The following table summarizes representative quantitative data from LC-MS/MS methods for the parent drug, nicardipine, in biological matrices. These values can serve as a benchmark for the expected performance of the dehydro-nicardipine method.
| Parameter | Nicardipine in Human Plasma | Reference |
| Linearity Range | 0.05 - 20.0 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [4] |
| Intra-day Precision (%RSD) | ≤ 11.1% | [4] |
| Inter-day Precision (%RSD) | ≤ 9.3% | [4] |
| Accuracy (%RE) | ± 4.9% | [4] |
Visualizations
Caption: Workflow for urinary dehydro-nicardipine analysis.
Caption: Key parameters for analytical method validation.
References
Development of a Validated HPLC Assay for Dehydro-nicardipine
Application Note and Protocol
For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) assay for the quantification of Dehydro-nicardipine, a principal metabolite of the calcium channel blocker, Nicardipine.
Introduction
Nicardipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. It undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a major contributor.[1][2][3] A key metabolic pathway is the oxidation of the dihydropyridine ring of nicardipine to form its pyridine analog, Dehydro-nicardipine.[4] Monitoring the levels of Dehydro-nicardipine is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations.
This application note describes a robust and validated RP-HPLC method suitable for the routine analysis of Dehydro-nicardipine in various matrices. The method is based on established analytical principles for nicardipine and its related compounds.[5][6][7][8][9][10]
Signaling Pathway: Metabolism of Nicardipine
The metabolic conversion of Nicardipine to Dehydro-nicardipine is a critical step in its biotransformation. This process, primarily occurring in the liver, involves the enzymatic oxidation of the dihydropyridine ring.
Experimental Protocol
This section details the materials, instrumentation, and procedures for the validated HPLC assay.
Materials and Reagents
-
Dehydro-nicardipine reference standard (purity >98%)
-
Nicardipine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and potassium dihydrogen phosphate buffer (e.g., 70:30 v/v), with the pH of the buffer adjusted to 3.0 using orthophosphoric acid.[5]
-
Detection Wavelength: 236 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dehydro-nicardipine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, urine, microsomes). A general procedure for plasma samples is outlined below:
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter through a 0.45 µm syringe filter before injection.
Assay Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for six replicate injections) |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 20 | 1,020,000 |
| 40 | 2,050,000 |
| 50 | 2,540,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy is determined by spiking a known amount of the analyte into a blank matrix and calculating the percentage of recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 5 | 4.95 | 99.0% |
| 20 | 20.2 | 101.0% |
| 40 | 39.6 | 99.0% |
| Average % Recovery | 99.7% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6, over 3 days) |
| 5 | 1.2 | 1.8 |
| 20 | 0.8 | 1.3 |
| 40 | 0.6 | 1.1 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow
The overall experimental workflow for the analysis of Dehydro-nicardipine is depicted in the following diagram.
Conclusion
The RP-HPLC method described in this application note is simple, accurate, precise, and robust for the quantification of Dehydro-nicardipine. The validation data demonstrates that the method is suitable for its intended purpose in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. The provided protocols and workflows can be readily adapted for routine laboratory use.
References
- 1. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. jopir.in [jopir.in]
Application Notes and Protocols: Dehydro Nicardipine as a Biomarker for Nicardipine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina. It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C8, CYP2D6, and CYP3A4 being the major contributors.[1][2] One of the main metabolic pathways is the dehydrogenation of the dihydropyridine ring to form the pyridine metabolite, dehydro nicardipine. This document provides detailed application notes and protocols for utilizing this compound as a biomarker to study the metabolism of nicardipine.
Understanding the metabolic profile of nicardipine is crucial for predicting drug-drug interactions, assessing patient-specific metabolic capacities, and optimizing therapeutic regimens. This compound, as a primary metabolite, can serve as a valuable biomarker for these purposes.
Metabolic Pathway of Nicardipine
Nicardipine is metabolized through several pathways, including ester hydrolysis and oxidation of the dihydropyridine ring. The formation of this compound is a key oxidative reaction catalyzed predominantly by CYP3A4.
References
Dehydro nicardipine reference standard for analytical testing
An essential component in the quality control and analytical testing of the antihypertensive drug Nicardipine is its primary metabolite and impurity, Dehydro Nicardipine.[1] As a certified reference standard, this compound is crucial for the development, validation, and routine application of analytical methods to ensure the purity, stability, and safety of Nicardipine drug substances and products.[2] This document provides detailed application notes and protocols for utilizing the this compound reference standard.
Application Notes
This compound, also known as Nicardipine EP Impurity A, is the pyridine analogue of Nicardipine.[3] It is formed through the oxidation of the dihydropyridine ring of the parent molecule.[1] In pharmaceutical analysis, the this compound reference standard serves several critical functions:
-
Impurity Profiling: It is used as a marker for identifying and quantifying the this compound impurity in Nicardipine active pharmaceutical ingredients (APIs) and finished dosage forms.
-
Method Validation: It is essential for validating the specificity of stability-indicating analytical methods, ensuring that the method can accurately separate and quantify Nicardipine from its degradation products.[4]
-
Forced Degradation Studies: It helps in understanding the degradation pathways of Nicardipine under various stress conditions (e.g., acid, base, oxidation, heat, light).
-
Pharmacokinetic Studies: As a major metabolite, its reference standard can be used in bioanalytical methods to study the metabolism and disposition of Nicardipine in vivo.[1]
The chemical structures and the metabolic relationship are illustrated below.
Caption: Metabolic conversion of Nicardipine to its Dehydro derivative.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of Nicardipine and its related substances.[5]
High-Performance Liquid Chromatography (HPLC) Data
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Nicardipine, often in a stability-indicating manner that separates it from this compound.
| Parameter | Method 1[6] | Method 2[7] | Method 3[4] | Method 4[5] |
| Column | Kromosil C18 (4.5x150 mm, 5.0 µm) | Kromosil C18 (4.5x150 mm, 5.0 µm) | C18 (150mm x 4.6mm, 5µm) | Kromacil C-18 |
| Mobile Phase | Methanol: Water (65:35 v/v) | Methanol: Water (65:35 v/v) | 0.1M Ammonium Acetate: Acetonitrile (30:70 v/v) | Methanol: KH2PO4 buffer (pH 3.0) (70:30 v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 265 nm | 265 nm | 237 nm | 236 nm |
| Linearity Range | 30-150 µg/mL | 30-150 µg/mL | 0.3-100 µg/mL | 10-60 µg/mL |
| LOD | 2.97 µg/mL | 2.97 µg/mL | 130 ng/mL | 130 ng/mL |
| LOQ | 9.92 µg/mL | 9.92 µg/mL | 393 ng/mL | 430 ng/mL |
| % Recovery | 100.4% | 100.4% | - | 99.15% - 99.35% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Data
LC-MS methods offer higher sensitivity and are particularly suited for bioanalytical applications.
| Parameter | Method 1[8] | Method 2[4] |
| Application | Determination in human plasma | Determination in human plasma |
| Column | - | SB-C18 (2.1mm x 150mm, 5µm) |
| Mobile Phase | - | Methanol: Water: Formic Acid (320:180:0.4 v/v/v) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |
| Linearity Range | 1-500 pg/mL (microdose) | 0.05-20.0 ng/mL |
| Intra-day RSD | - | ≤ 11.1% |
| Inter-day RSD | - | ≤ 9.3% |
Experimental Protocols
The following protocols are generalized from published methods and should be validated by the user for their specific application.
Protocol 1: HPLC Method for Impurity Profiling of Nicardipine
This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound in a Nicardipine drug substance.
1. Objective: To identify and quantify this compound impurity in Nicardipine API using an RP-HPLC method with UV detection.
2. Materials and Equipment:
-
This compound Reference Standard
-
Nicardipine API (Test Sample)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
HPLC system with UV/PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase (0.1M Ammonium Acetate: Acetonitrile, 30:70 v/v): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.1M solution. Mix 300 mL of this solution with 700 mL of acetonitrile. Filter and degas.[4]
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a suitable concentration (e.g., 1 µg/mL, corresponding to a 1% impurity level relative to a 100 µg/mL sample concentration).
-
Sample Solution (Nicardipine API): Accurately weigh about 10 mg of Nicardipine API into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (based on Method 3):
-
Column: C18 (150mm x 4.6mm, 5µm)[4]
-
Mobile Phase: 0.1M Ammonium Acetate: Acetonitrile (30:70 v/v)[4]
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 237 nm[4]
-
Injection Volume: 20 µL
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution to determine the retention time and response of this compound.
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
6. Data Analysis: Calculate the percentage of this compound impurity in the Nicardipine API using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution.
-
Conc_sample is the concentration of the Nicardipine sample solution.
The workflow for using a reference standard in impurity analysis is outlined in the diagram below.
Caption: General workflow for impurity testing using a reference standard.
Protocol 2: Storage and Handling of this compound Reference Standard
Proper handling and storage are critical to maintaining the integrity of the reference standard.
1. Storage:
-
Store the reference standard at the recommended temperature, typically 2-8°C, protected from light and moisture.[9]
-
Keep the container tightly sealed when not in use.
2. Handling:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Use calibrated analytical balances and volumetric glassware for all weighing and dilution steps.
-
Handle the material in a well-ventilated area.
3. Solution Stability:
-
The stability of solutions should be determined as part of method validation. Nicardipine solutions are known to be stable for at least 24 hours at room temperature in compatible diluents.[10] However, the stability of this compound solutions should be independently verified.
-
Prepare fresh solutions for each analysis whenever possible, or store stock solutions under validated conditions (e.g., refrigerated and protected from light).
References
- 1. Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS - 59875-58-0 | Axios Research [axios-research.com]
- 3. This compound Hydrochloride | C26H28ClN3O6 | CID 12609737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. jetir.org [jetir.org]
- 7. jopir.in [jopir.in]
- 8. Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allmpus.com [allmpus.com]
- 10. americanregent.com [americanregent.com]
Application Notes and Protocols for In Vitro Evaluation of Dehydronicardipine
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Dehydronicardipine is a principal metabolite of Nicardipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. While the pharmacological effects of Nicardipine are well-documented, the specific biological activities of its metabolite, Dehydronicardipine, remain less characterized. Emerging research on Nicardipine suggests potential anti-cancer properties, including the inhibition of cell migration and invasion, and overcoming chemoresistance. These effects are reportedly mediated through various signaling pathways, such as the Nrf2/HO-1 axis, regulation of Matrix Metalloproteinase-9 (MMP-9), and inhibition of the EED-EZH2 complex.
These application notes provide a comprehensive framework of in vitro experimental models to specifically investigate the effects of Dehydronicardipine. The proposed workflow begins with the in vitro generation of Dehydronicardipine from its parent compound, Nicardipine, using liver S9 fractions. Subsequently, a suite of cellular and molecular assays can be employed to elucidate its effects on calcium signaling, cell viability, migration, invasion, and the associated signaling pathways. The following protocols and diagrams offer a detailed guide for researchers to systematically characterize the biological profile of Dehydronicardipine.
Signaling Pathways and Experimental Workflow
Diagrams
Application Notes and Protocols for Determining Dehydro nicardipine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydro nicardipine is a derivative of nicardipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in preclinical drug development.[2] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of common cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis, thereby generating a robust preclinical safety profile. While direct studies on this compound are limited, the protocols are based on established methods for assessing the cytotoxicity of related dihydropyridine compounds.[3]
Key Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays are fundamental in cytotoxicity assessment:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.
-
Apoptosis Assays (Annexin V & Caspase-3/7): Detect programmed cell death through the identification of key apoptotic markers.[5][6]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Selected cell line (e.g., HepG2, HUVEC)
-
Complete cell culture medium
-
MTT labeling reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation: MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 1.25 ± 0.08 | 100% | 100% | 100% |
| 1 | 1.18 ± 0.06 | 94.4% | 90.1% | 85.3% |
| 10 | 0.95 ± 0.05 | 76.0% | 65.2% | 50.8% |
| 50 | 0.52 ± 0.04 | 41.6% | 30.5% | 15.1% |
| 100 | 0.21 ± 0.02 | 16.8% | 10.3% | 5.2% |
| Positive Control | 0.15 ± 0.01 | 12.0% | 8.1% | 3.9% |
Data are represented as mean ± SD.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Experimental Protocol: LDH Assay
Materials:
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer to untreated control wells 30 minutes before supernatant collection.
-
Background control: Culture medium without cells.
-
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Data Presentation: LDH Assay
| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Spontaneous Release | 0.25 ± 0.02 | 0% | 0% | 0% |
| Maximum Release | 1.50 ± 0.10 | 100% | 100% | 100% |
| 1 | 0.30 ± 0.03 | 4.0% | 8.2% | 12.5% |
| 10 | 0.55 ± 0.04 | 24.0% | 35.8% | 48.1% |
| 50 | 0.98 ± 0.06 | 58.4% | 70.3% | 85.6% |
| 100 | 1.35 ± 0.08 | 88.0% | 95.1% | 98.2% |
Data are represented as mean ± SD.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be detected by observing specific cellular changes, such as the externalization of phosphatidylserine (PS) and the activation of caspases.[6]
Annexin V Staining for Phosphatidylserine Externalization
Annexin V is a protein that has a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10]
Experimental Protocol: Annexin V Assay (Flow Cytometry)
Materials:
-
This compound stock solution
-
6-well tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.[11]
Experimental Protocol: Caspase-3/7 Assay (Plate-based)
Materials:
-
This compound stock solution
-
96-well clear-bottom black plates
-
Selected cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Apoptosis Assays
Annexin V/PI Staining (% of cell population)
| This compound Conc. (µM) | Live (Annexin V-/PI-) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Necrosis (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 5.4 ± 0.8 | 2.2 ± 0.4 |
| 50 | 45.6 ± 4.2 | 35.8 ± 2.9 | 15.1 ± 1.5 | 3.5 ± 0.6 |
| 100 | 15.3 ± 2.8 | 50.2 ± 3.7 | 28.9 ± 2.1 | 5.6 ± 0.9 |
Data are represented as mean ± SD.
Caspase-3/7 Activity (Relative Luminescence Units)
| This compound Conc. (µM) | RLU | Fold Change vs. Control |
| Vehicle Control | 5,230 ± 350 | 1.0 |
| 10 | 15,890 ± 980 | 3.0 |
| 50 | 45,670 ± 2,100 | 8.7 |
| 100 | 88,910 ± 4,500 | 17.0 |
Data are represented as mean ± SD.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway
Nicardipine, the parent compound of this compound, is known to block L-type calcium channels.[12] This disruption of calcium homeostasis can trigger downstream signaling cascades leading to apoptosis.
Caption: Postulated apoptotic pathway induced by this compound.
Disclaimer: The signaling pathway depicted is a hypothesized mechanism based on the known actions of the parent compound, nicardipine. Further experimental validation is required to confirm the precise mechanisms of this compound-induced cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. uib.no [uib.no]
- 12. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Dehydro nicardipine in Biological Matrices
Introduction
Dehydro nicardipine is a primary metabolite of nicardipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of nicardipine and its metabolites, offering significant advantages over liquid-liquid extraction by providing cleaner extracts and reducing interferences.[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples, primarily adapted from established methods for its parent compound, nicardipine.[2][4][5][6]
Principle of the Method
This protocol utilizes a reversed-phase SPE cartridge (e.g., C18) for the extraction of this compound from aqueous biological matrices.[2][4] The nonpolar stationary phase of the C18 cartridge retains the analyte of interest from the pre-treated sample. Subsequently, polar interferences are washed away, and the purified analyte is eluted with a nonpolar organic solvent. This method is suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Materials and Reagents
-
Solid-Phase Extraction Cartridges: C18, 100 mg, 1 mL (or equivalent)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Formic Acid (or other suitable acid for pH adjustment)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Experimental Protocol
Sample Pre-treatment
-
Allow frozen plasma or urine samples to thaw at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the samples at 3000 rpm for 10 minutes to pellet any particulate matter.[5]
-
Transfer 800 µL of the supernatant to a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution (e.g., 2.5 µg/mL nimodipine in ethanol).[5]
-
Add 30 µL of 0.1 M NaOH solution to the sample.[5]
-
Vortex the mixture for 30 seconds.[5]
SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of HPLC-grade water. Do not allow the sorbent to dry out before sample loading.[5]
Sample Loading
-
Load the pre-treated sample mixture onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
Washing
-
After the entire sample has passed through, wash the cartridge with 3 mL of HPLC-grade water to remove polar impurities.[5]
-
Dry the cartridge under full vacuum for 5 minutes to remove any residual water.[5]
Elution
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the retained this compound and internal standard from the cartridge by adding 1 mL of methanol.
-
Collect the eluate.
Eluate Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[5]
-
Reconstitute the residue in 80 µL of the mobile phase to be used for the chromatographic analysis.[5]
-
Vortex the reconstituted sample for 1 minute.[5]
-
The sample is now ready for injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Data Presentation
The following table summarizes typical performance data for the analysis of the parent compound, nicardipine, using SPE-HPLC methods. Similar performance can be expected for this compound with appropriate method validation.
| Parameter | Result | Reference |
| Recovery | 91 ± 6.0% | [2][3] |
| Linearity Range | 5 - 100 ng/mL | [4][6] |
| Regression Coefficient (r²) | > 0.999 | [4][6] |
| Limit of Detection (LOD) | 0.2 ng/mL | [9] |
| Intra-day Precision (%RSD) | 3.26 - 6.52% | [4][6] |
| Inter-day Precision (%RSD) | 4.71 - 9.38% | [4][6] |
Visualizations
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Metabolic Pathway of Nicardipine
While a detailed signaling pathway for this compound is not extensively documented in the provided search results, its formation as a primary metabolite of nicardipine is a key aspect of its pharmacology. Nicardipine undergoes extensive first-pass metabolism in the liver, where it is converted to this compound.
Caption: Metabolic Conversion of Nicardipine to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and quantification of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 6. A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Toxicological analysis of selected 1,4-dihydropyridine calcium channel blockers in the diagnosis of intoxications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Determination of nicardipine and amlodipine in human plasma using on-line solid-phase extraction with a monolithic weak cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Identification of Dehydro Nicardipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of dehydro nicardipine, a primary degradation product of the calcium channel blocker, nicardipine. The following protocols for key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—are intended to guide researchers in the accurate identification of this impurity.
Introduction
Nicardipine, a dihydropyridine derivative, is susceptible to degradation through oxidation, which leads to the formation of its pyridine analogue, this compound. The aromatization of the dihydropyridine ring results in significant changes in the molecule's spectroscopic properties. Accurate identification and characterization of this impurity are crucial for ensuring the quality, safety, and efficacy of nicardipine drug products.
Spectroscopic Techniques Overview
A combination of spectroscopic techniques is essential for the unambiguous identification of this compound. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular weight and fragmentation pattern, UV-Vis spectroscopy is useful for quantitative analysis and preliminary identification, and FT-IR spectroscopy helps in identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key change from nicardipine to this compound is the aromatization of the dihydropyridine ring, which results in predictable changes in the 1H and 13C NMR spectra.
Expected Spectral Changes:
-
1H NMR: The signals corresponding to the protons on the sp3-hybridized carbons of the dihydropyridine ring in nicardipine will be absent. New aromatic proton signals will appear in the downfield region of the spectrum, characteristic of a pyridine ring.
-
13C NMR: The signals for the sp3 carbons in the dihydropyridine ring of nicardipine will be replaced by signals for sp2 carbons in the aromatic pyridine ring of this compound, typically shifting downfield.
Table 1: Comparison of Expected 1H and 13C NMR Chemical Shifts (δ) for Nicardipine and this compound
| Assignment | Nicardipine (Expected δ ppm) | This compound (Expected δ ppm) | Key Change |
| 1H NMR | |||
| N-H (Dihydropyridine) | ~8-9 | Absent | Disappearance of N-H proton signal |
| C4-H (Dihydropyridine) | ~5.0 | Absent | Disappearance of methine proton signal |
| Aromatic Protons | ~7.2-8.2 | ~7.5-8.5 | Appearance of new aromatic signals |
| 13C NMR | |||
| C2, C6 (Dihydropyridine) | ~100-110 | ~140-150 | Downfield shift due to aromatization |
| C3, C5 (Dihydropyridine) | ~100-110 | ~120-130 | Downfield shift due to aromatization |
| C4 (Dihydropyridine) | ~35-45 | ~130-140 | Significant downfield shift |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the test substance (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
-
Data Acquisition:
-
1H NMR: Acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR: Acquire data using proton decoupling.
-
2D NMR: Use standard parameters for COSY, HSQC, and HMBC experiments to establish connectivity.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the obtained spectra with the expected chemical shifts and correlations for this compound and reference spectra of nicardipine.
-
Workflow for NMR Identification
Caption: NMR analysis workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This compound is expected to have a molecular weight that is 2 Da less than that of nicardipine due to the loss of two hydrogen atoms during aromatization.
Expected Mass Spectral Data:
-
Molecular Ion: The protonated molecular ion [M+H]+ of this compound is expected at m/z 478, whereas nicardipine is at m/z 480.
-
Fragmentation: Dehydroaromatization is a characteristic fragmentation pathway for dihydropyridine drugs. The fragmentation pattern of this compound will differ from nicardipine, reflecting the stability of the aromatic pyridine ring.
Table 2: Expected Mass Spectrometry Data for Nicardipine and this compound
| Analyte | Molecular Formula | Molecular Weight | Expected [M+H]+ (m/z) |
| Nicardipine | C26H29N3O6 | 479.53 | 480.2 |
| This compound | C26H27N3O6 | 477.51 | 478.2 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
HPLC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Acquisition:
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the suspected molecular ion of this compound (m/z 478.2) to obtain its fragmentation pattern.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram.
-
Confirm the molecular weight from the mass spectrum.
-
Analyze the MS/MS spectrum to elucidate the fragmentation pathway and compare it to the fragmentation of nicardipine.
-
Workflow for LC-MS Identification
Caption: LC-MS analysis workflow for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the preliminary identification and quantification of this compound. The aromatization of the dihydropyridine ring is expected to cause a bathochromic shift (shift to longer wavelength) in the maximum absorption wavelength (λmax) compared to nicardipine.
Expected UV-Vis Spectral Data:
-
Nicardipine: λmax is typically observed around 235-240 nm.
-
This compound: The λmax is expected to be at a longer wavelength, potentially around 353 nm, due to the extended conjugation in the aromatic pyridine ring.
Table 3: Expected UV-Vis Absorption Maxima
| Analyte | Solvent | Expected λmax (nm) |
| Nicardipine | Methanol or 0.1N HCl | ~235-240 |
| This compound | Methanol | ~350-360 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of about 100 µg/mL.
-
Prepare a series of dilutions (e.g., 2-20 µg/mL) from the stock solution.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Use 1 cm quartz cuvettes.
-
-
Data Acquisition:
-
Scan the samples over a wavelength range of 200-400 nm using the solvent as a blank.
-
Determine the λmax of the sample.
-
-
Data Analysis:
-
Compare the observed λmax with the known λmax of nicardipine. A significant shift to a longer wavelength is indicative of this compound.
-
Logical Flow for UV-Vis Identification
Caption: UV-Vis identification logic for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying changes in the functional groups of nicardipine upon its conversion to this compound. The most significant change will be the loss of the N-H bond in the dihydropyridine ring.
Expected FT-IR Spectral Changes:
-
N-H Stretch: The characteristic N-H stretching vibration of the dihydropyridine ring in nicardipine (around 3300-3400 cm-1) will be absent in the spectrum of this compound.
-
C=C Stretch: New C=C stretching vibrations corresponding to the aromatic pyridine ring may appear around 1600-1450 cm-1.
Table 4: Key FT-IR Vibrational Frequencies (cm-1)
| Functional Group | Nicardipine (Expected Wavenumber) | This compound (Expected Wavenumber) |
| N-H Stretch (Dihydropyridine) | ~3350 | Absent |
| C=O Stretch (Ester) | ~1700 | ~1700 |
| C=C Stretch (Aromatic) | ~1620-1650 | ~1600-1450 (with changes) |
| NO2 Stretch | ~1530 and ~1350 | ~1530 and ~1350 |
Note: The exact wavenumbers can vary based on the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation:
-
Use an FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm-1.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands.
-
Compare the spectrum of the sample with that of a nicardipine reference standard, paying close attention to the N-H stretching region.
-
Workflow for FT-IR Identification
Caption: FT-IR analysis workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Dehydro Nicardipine Instability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of dehydro nicardipine in biological matrices.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in freshly spiked samples. | Rapid Degradation: this compound, like its parent compound nicardipine, can be unstable in certain conditions. | 1. pH Control: Ensure the biological matrix is acidified immediately upon collection. Adjusting the pH to a range of 3-4 can significantly improve stability. 2. Temperature Control: Keep samples on ice during processing and store them at -80°C immediately after collection. |
| Inconsistent results between replicate samples. | Variable Sample Handling: Inconsistent timing in sample processing or exposure to different environmental conditions can lead to variable degradation. | 1. Standardize Workflow: Implement a strict and consistent protocol for sample collection, processing, and storage for all samples. 2. Minimize Light Exposure: Protect samples from light at all stages by using amber tubes and minimizing exposure to ambient light. |
| Decreasing this compound concentration over time in stored samples. | Long-term Instability: The analyte may be degrading during storage, even when frozen. | 1. Optimize Storage Conditions: Store plasma and other biological samples at -80°C. 2. Evaluate Stabilizing Agents: Consider the addition of antioxidants or enzyme inhibitors to the collection tubes, though specific agents for this compound require validation. |
| Interference from other peaks in the chromatogram. | Formation of Degradation Products: The instability of this compound can lead to the formation of other byproducts that may interfere with analysis. | 1. Method Optimization: Develop a stability-indicating analytical method, such as a gradient HPLC or LC-MS/MS method, that can separate this compound from its potential degradants.[1][2] 2. Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and ensure your method can resolve them from the analyte of interest. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the primary pyridine metabolite of nicardipine, a calcium channel blocker.[3] Its stability is a concern because, like many dihydropyridine compounds, it is susceptible to degradation, which can lead to inaccurate quantification in pharmacokinetic and metabolic studies.
Q2: What are the main factors that contribute to the instability of this compound?
A2: The main factors are pH, light, and temperature. Nicardipine, the parent drug, is known to be unstable in alkaline conditions and is sensitive to light, leading to the formation of this compound.[4] It is crucial to control these factors from the moment of sample collection.
Q3: How can I prevent the degradation of this compound in blood or plasma samples?
A3: To prevent degradation, you should:
-
Control pH: Acidify the sample to a pH between 3 and 4 immediately after collection.
-
Control Temperature: Collect and process samples on ice and store them at -80°C.
-
Protect from Light: Use amber collection tubes and minimize exposure to light during handling and processing.[4]
Q4: What is the recommended procedure for blood sample collection and processing?
A4: Please refer to the detailed "Protocol for Blood Sample Collection and Processing" and the corresponding workflow diagram in the sections below.
Q5: Which anticoagulant should I use for blood collection?
A5: While specific studies on the effect of anticoagulants on this compound stability are limited, EDTA is generally a good choice for plasma collection for many analytes. However, it is recommended to perform a validation study to assess the stability of this compound with your chosen anticoagulant.
Q6: Are there any chemical stabilizers that can be added to the samples?
A6: While general stabilizers like antioxidants or enzyme inhibitors can be beneficial for some analytes, their specific efficacy for this compound has not been widely reported. If you consider using stabilizers, it is essential to validate their impact on the assay and the stability of the analyte.
Experimental Protocols
Protocol for Blood Sample Collection and Processing
This protocol is designed to minimize the ex vivo degradation of this compound in blood samples.
Materials:
-
Pre-chilled amber blood collection tubes containing EDTA.
-
Ice bath.
-
Refrigerated centrifuge.
-
pH meter or pH strips.
-
Acidifying agent (e.g., 1M citric acid).
-
Cryogenic vials.
Procedure:
-
Blood Collection: Collect whole blood directly into pre-chilled amber EDTA tubes.
-
Immediate Cooling: Place the collection tubes immediately into an ice bath.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a new pre-chilled amber tube.
-
Acidification: Measure the pH of the plasma. Add the acidifying agent dropwise to adjust the pH to approximately 3.5. Gently vortex to mix.
-
Storage: Aliquot the acidified plasma into cryogenic vials and immediately store at -80°C until analysis.
Visualizations
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors leading to this compound instability and mitigation strategies.
Experimental Workflow for Sample Handling
Caption: Recommended workflow for handling biological samples for this compound analysis.
Signaling Pathway: Formation of this compound
Caption: Pathways for the formation of this compound from nicardipine.
References
Improving peak resolution for Dehydro nicardipine in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Nicardipine and its primary degradation product, Dehydro Nicardipine (also known as Nicardipine EP Impurity A or the pyridine analog).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
A1: this compound is a major degradation product of Nicardipine, formed through the oxidation of the 1,4-dihydropyridine ring to a pyridine ring.[2] This transformation results in a loss of pharmacological activity.[2] Therefore, accurate quantification of this compound is crucial for stability studies and quality control of Nicardipine drug products. Poor peak resolution between Nicardipine and this compound can lead to inaccurate assay results and compromise the assessment of drug purity and stability.
Q2: What are the typical chromatographic modes used for separating Nicardipine and this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating Nicardipine and its degradation products.[3][4][5] C18 columns are frequently used as the stationary phase, offering a good balance of hydrophobicity for retaining both the parent drug and its more polar degradant.[3][4][6]
Q3: What are the common causes of poor peak resolution between Nicardipine and this compound?
A3: Poor resolution can stem from several factors, including:
-
Suboptimal mobile phase composition: Incorrect solvent strength or pH can lead to peak co-elution.
-
Poor peak shape: Peak tailing or fronting can significantly reduce resolution.
-
Column issues: A poorly packed or deteriorated column can lead to peak broadening.
-
Inappropriate flow rate or temperature: These parameters can affect the efficiency and selectivity of the separation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your chromatographic analysis of this compound.
Problem 1: Co-elution or Poor Resolution of Nicardipine and this compound Peaks
Symptoms:
-
Two peaks are not baseline separated.
-
The valley between the two peaks is significantly above the baseline.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor peak resolution.
Detailed Solutions:
-
Mobile Phase Optimization:
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of both compounds, which can sometimes improve resolution. Conversely, a slight increase in the organic solvent (e.g., acetonitrile or methanol) can sharpen peaks and potentially improve separation.
-
Modify Mobile Phase pH: The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds.[7][8] Nicardipine has basic properties, and its retention can be significantly influenced by pH. This compound, being a pyridine derivative, will also have its ionization state affected by pH. Experimenting with a pH range of 3 to 7 is a good starting point. It is recommended to operate at a pH that is at least 2 units away from the pKa of the analytes to ensure good peak shape.[7]
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH.[7] Common buffers include phosphate and acetate. The buffer concentration can also impact peak shape; a concentration of 10-50 mM is typical.
-
-
Column Parameter Adjustments:
-
Change the Column: If mobile phase optimization is insufficient, consider a different column. A column with a different stationary phase (e.g., a phenyl-hexyl column) can offer different selectivity. Using a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column can increase efficiency and improve resolution.
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, while a higher temperature can improve peak efficiency but may decrease retention.[9]
-
Problem 2: Peak Tailing of the this compound Peak
Symptoms:
-
The this compound peak has an asymmetrical shape with a "tail" extending from the back of the peak.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Solutions:
-
Mobile Phase pH and Buffer: Peak tailing for basic compounds like this compound can be caused by interactions with residual silanol groups on the silica-based column packing.[2]
-
Lowering the pH: Operating at a lower pH (e.g., pH 3-4) can protonate the silanol groups, reducing their interaction with the basic analyte and thereby minimizing peak tailing.[6]
-
Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[3] A typical concentration for TEA is 0.1-0.5% (v/v).
-
-
Column Condition:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary. Using a guard column can help protect the analytical column from contaminants.
-
-
Sample Preparation:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
-
Experimental Protocols
Below are examples of starting conditions for the separation of Nicardipine and its degradation products. These can be used as a baseline for method development and troubleshooting.
Method 1: Reversed-Phase HPLC with UV Detection [2][10]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 100 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 237 nm |
| Temperature | Ambient |
Method 2: Alternative Reversed-Phase HPLC Method [3][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 0.02 M Potassium Dihydrogen Phosphate (70:30, v/v), pH adjusted to 3.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 236 nm |
| Temperature | Ambient |
Method 3: HPLC with Triethylamine Additive [3]
| Parameter | Condition |
| Column | C18, 150 mm x 3.9 mm, 5 µm |
| Mobile Phase | 70% Methanol : Acetic acid containing 0.01 M Triethylamine, pH adjusted to 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 353 nm |
| Temperature | Ambient |
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Resolution (Hypothetical Data for Illustration)
| Mobile Phase pH | Nicardipine Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 3.0 | 8.5 | 6.2 | 2.1 |
| 4.5 | 7.2 | 5.8 | 1.8 |
| 6.0 | 6.1 | 5.5 | 1.2 |
| 7.0 | 5.5 | 5.1 | 0.8 |
This table illustrates the general trend that can be expected when adjusting mobile phase pH for the separation of Nicardipine and this compound. Actual retention times and resolution will vary depending on the specific column and other chromatographic conditions.
General Logic for Method Development
References
- 1. This compound Hydrochloride | C26H28ClN3O6 | CID 12609737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dehydro-nicardipine Extraction from Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to optimize the extraction efficiency of Dehydro-nicardipine from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Dehydro-nicardipine from tissue?
A1: The most prevalent methods for extracting small molecule drugs like Dehydro-nicardipine from tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the desired purity of the extract, the required sensitivity of the downstream analytical method (e.g., LC-MS/MS), and the complexity of the tissue matrix.
Q2: How do I choose the right homogenization technique for my tissue sample?
A2: The selection of a homogenization technique is critical for efficient extraction. Mechanical methods like bead beating or rotor-stator homogenization are effective for most tissues, including liver, kidney, and brain. For tougher tissues like the heart or lung, an initial enzymatic digestion step using collagenase may be necessary before mechanical disruption to achieve complete homogenization.[1]
Q3: What are the key physicochemical properties of Dehydro-nicardipine to consider during method development?
A3: Dehydro-nicardipine is the pyridine metabolite of Nicardipine. Understanding its properties, such as its polarity, pKa, and solubility, is crucial for optimizing extraction. As a dihydropyridine metabolite, it is expected to be a relatively lipophilic and basic compound. This information guides the selection of appropriate extraction solvents and pH conditions to ensure it is in a neutral, extractable form.
Q4: How can I minimize the degradation of Dehydro-nicardipine during extraction?
A4: Dehydro-nicardipine, like its parent compound, may be sensitive to light and temperature. It is advisable to perform extraction procedures under amber light and to keep samples on ice or at 4°C whenever possible to minimize degradation. The stability of the analyte in the chosen extraction solvent should also be assessed.
Q5: What is the "matrix effect" in tissue analysis, and how can I mitigate it?
A5: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the tissue matrix, leading to ion suppression or enhancement.[2][3][4] This can significantly impact the accuracy and precision of quantification. To mitigate matrix effects, you can optimize the sample clean-up procedure (e.g., using SPE instead of PPT), adjust the chromatography to separate the analyte from interfering components, or use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[2][5]
Troubleshooting Guides
Issue 1: Low Recovery of Dehydro-nicardipine
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Visually inspect the homogenate for any remaining tissue particles. - Increase the homogenization time or intensity. - For tough tissues, consider adding an enzymatic digestion step prior to mechanical homogenization.[1] |
| Suboptimal Extraction Solvent | - If using LLE, test solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane). - Ensure the pH of the aqueous phase is adjusted to suppress the ionization of Dehydro-nicardipine (typically 2 pH units above the pKa for a basic compound).[6][7] |
| Inefficient Protein Precipitation | - Ensure the ratio of organic solvent (e.g., acetonitrile) to tissue homogenate is sufficient, typically at least 3:1 (v/v).[8] - Vortex the sample thoroughly after adding the precipitation solvent. - Allow for sufficient incubation time at a low temperature (e.g., -20°C for 20 minutes) to maximize protein precipitation.[9] |
| Poor Analyte Retention or Elution in SPE | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the pH of the loading and wash solutions to ensure the analyte is retained on the sorbent. - Test different elution solvents and volumes to ensure complete elution of the analyte from the sorbent. |
| Analyte Degradation | - Protect samples from light by using amber vials. - Keep samples and extracts cold throughout the process. - Investigate the stability of Dehydro-nicardipine in the chosen solvents. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Standardize the homogenization procedure, including sample weight-to-buffer ratio, time, and intensity. - Ensure consistent placement of the probe or tubes within the homogenizer. |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure proper technique, especially when handling viscous tissue homogenates or organic solvents. |
| Variable Matrix Effects | - Use a suitable internal standard (ideally a stable isotope-labeled version of Dehydro-nicardipine) to compensate for variations in extraction efficiency and matrix effects.[2][5] - Improve the clean-up procedure to remove more interfering matrix components. |
| Phase Separation Issues in LLE | - Centrifuge at a higher speed or for a longer duration to achieve a clear separation of the aqueous and organic layers. - If emulsions form, try adding salt to the aqueous layer or using a different organic solvent. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the expected performance of different extraction methods for a lipophilic, basic compound like Dehydro-nicardipine from a complex tissue matrix. Note: These are generalized values and will require optimization for specific tissue types and analytical methods.
| Extraction Method | Typical Recovery (%) | Matrix Effect | Throughput | Cost per Sample | Notes |
| Protein Precipitation (PPT) | 60-85% | High | High | Low | Simple and fast, but results in a cruder extract with significant matrix effects.[8][9] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Medium | Medium | Medium | Offers better clean-up than PPT but is more labor-intensive and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85-100% | Low | Low to Medium | High | Provides the cleanest extracts with the lowest matrix effects, ideal for sensitive LC-MS/MS analysis.[10][11][12] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in 4 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4 (e.g., 400 µL).
-
Precipitation: To 100 µL of the tissue homogenate in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in 4 volumes of ice-cold PBS, pH 7.4.
-
pH Adjustment: To 100 µL of the tissue homogenate, add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH to >9 to ensure Dehydro-nicardipine is in its non-ionized form.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether) containing the internal standard.
-
Mixing: Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Tissue Homogenization and Pre-treatment: Homogenize tissue as described for LLE. Centrifuge the homogenate and dilute the supernatant with an acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is ionized.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove hydrophilic impurities, followed by 1 mL of methanol to remove lipophilic, non-basic impurities.
-
Elution: Elute the Dehydro-nicardipine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizations
Caption: General experimental workflows for Dehydro-nicardipine extraction from tissue.
Caption: Troubleshooting workflow for low or variable Dehydro-nicardipine recovery.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and quantification of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Determination of nicardipine and amlodipine in human plasma using on-line solid-phase extraction with a monolithic weak cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Dehydro nicardipine during sample preparation
This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low recovery of Dehydro nicardipine, a primary metabolite of Nicardipine, during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low recovery of this compound?
Low recovery of this compound is a multifaceted issue that can arise at various stages of sample preparation.[1][2] The most common causes include:
-
Analyte Instability: this compound, like its parent drug Nicardipine, contains a dihydropyridine ring that is susceptible to degradation under certain conditions. Exposure to light, strong acidic or basic conditions, and oxidative environments can lead to the formation of degradation products, reducing the concentration of the target analyte.[1]
-
Suboptimal Extraction Procedures: The choice of extraction technique—Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)—and the optimization of its parameters are critical.[3] An inappropriate solvent, incorrect pH, or an unsuitable SPE sorbent can lead to incomplete extraction from the sample matrix.[1]
-
Adsorptive Losses: Analytes can adsorb to the surfaces of laboratory equipment, including glassware, plastic tubes, and pipette tips. This is a common but often overlooked source of analyte loss, particularly at low concentrations.[2]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte's signal during LC-MS/MS analysis.[2][3]
To systematically address these issues, a logical troubleshooting approach is recommended.
Figure 1. A systematic workflow for troubleshooting low analyte recovery.
Q2: How does Nicardipine degrade, and how can I prevent it during sample handling?
Nicardipine, a dihydropyridine, is known to be unstable and can be oxidized to its pyridine derivative, this compound. This process can be accelerated by exposure to light and certain pH conditions. While this compound is the target analyte, further degradation can occur, leading to low recovery.
To minimize degradation:
-
Protect from Light: Handle all samples and standards under yellow light and store them in amber-colored vials or tubes.
-
Control pH: Maintain samples at a neutral or slightly acidic pH during storage and initial preparation steps. Nicardipine and its metabolites are susceptible to hydrolysis in highly acidic or basic conditions.
-
Maintain Low Temperatures: Keep samples on ice or at 4°C during processing and store them at -20°C or -80°C for long-term stability.
Figure 2. Degradation pathway of Nicardipine and influencing factors.
Q3: Which sample extraction method is recommended for this compound, and what is a good starting protocol?
Solid-Phase Extraction (SPE) is generally recommended over Liquid-Liquid Extraction (LLE) for this compound as it often provides cleaner extracts and higher, more consistent recovery.[4][5] A mixed-mode or a polymeric reversed-phase sorbent is often effective.
Below is a comparison of common extraction methods and a detailed protocol for a mixed-mode cation exchange SPE.
| Extraction Method | Typical Recovery (%) | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | 75 - 85%[6] | Simple, low cost. | Emulsion formation, higher solvent consumption, may have lower recovery and more matrix effects.[4] |
| Protein Precipitation (PPT) | Variable (Often < 70%) | Fast and simple. | Results in dirty extracts with significant matrix effects, not ideal for sensitive assays.[3] |
| Solid-Phase Extraction (SPE) | > 90%[4] | High recovery, clean extracts, reduced matrix effects, amenable to automation.[7][8] | Higher cost, requires method development. |
Detailed Protocol: Mixed-Mode Cation Exchange SPE
This protocol is a starting point and may require optimization for your specific matrix and analytical system.
1. Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Strata-X-C)
-
Reagents: Methanol (HPLC Grade), Deionized Water, Formic Acid, Ammonium Hydroxide
2. Sample Pre-treatment:
-
Thaw plasma or serum sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Dilute 100 µL of supernatant with 400 µL of 2% Formic Acid in water. This ensures the analyte is protonated and will bind to the cation exchange sorbent.
3. SPE Procedure:
-
Step 1: Condition
-
Pass 1 mL of Methanol through the cartridge.
-
-
Step 2: Equilibrate
-
Pass 1 mL of Deionized Water through the cartridge.
-
Pass 1 mL of 2% Formic Acid in water through the cartridge. Do not let the sorbent bed go dry.
-
-
Step 3: Load
-
Load the pre-treated sample (500 µL) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Step 4: Wash
-
Wash 1: Pass 1 mL of 2% Formic Acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of Methanol to remove non-polar, non-basic interferences.
-
-
Step 5: Elute
-
Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
-
Step 6: Evaporate & Reconstitute
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Q4: My recovery is still low after optimizing the SPE protocol. What else can I check?
If recovery remains low after protocol optimization, consider the possibility of adsorptive losses . Dihydropyridine compounds can adsorb to glass and plastic surfaces, especially when working with low concentrations in organic solvents.[9][10]
| Problem | Solution | Rationale |
| Adsorption to Glassware | Use silanized glass inserts or vials. | Silanization deactivates the active sites (silanol groups) on the glass surface, preventing analyte interaction. |
| Adsorption to Plastic | Use low-retention polypropylene tubes and pipette tips. | These plastics have modified surfaces that reduce the binding of molecules. |
| Loss During Evaporation | Add a small amount of a high-boiling point, non-volatile "keeper" solvent (e.g., 10 µL of ethylene glycol) before evaporation. | This prevents the analyte from completely drying and adhering to the tube surface. |
| Incomplete Reconstitution | Vortex the reconstituted sample for at least 60 seconds. | Ensures the dried analyte is fully redissolved in the reconstitution solvent. |
References
- 1. welchlab.com [welchlab.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and quantification of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro nicardipine standard solution preparation and storage
This technical support center provides guidance on the preparation and storage of dehydro nicardipine standard solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound standard stock solution?
A1: this compound hydrochloride is soluble in methanol and DMSO.[1] For analytical purposes, such as HPLC, methanol is a commonly used solvent to prepare stock solutions.[2][3]
Q2: What are the recommended storage conditions for a this compound standard solution?
A2: For short-term storage, solutions may be kept at room temperature. However, long-term storage at 4°C is recommended for up to 6 months.[2] To prevent degradation from light, it is crucial to store the solution in light-resistant containers.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or due to temperature fluctuations. Dihydropyridine compounds can be lipophilic and may precipitate in aqueous solutions at higher concentrations.[4]
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Sonicate the solution for a few minutes.
-
If precipitation persists, consider diluting the solution with the same solvent to a lower concentration.
-
Ensure the final solvent concentration in your working solution is consistent and non-toxic to your experimental system.[4]
-
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks may indicate the presence of degradation products. This compound, like its parent compound nicardipine, can degrade under certain conditions. Forced degradation studies on nicardipine have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress.[2][5][6]
-
Troubleshooting Steps:
-
Prepare a fresh standard solution to rule out degradation due to improper storage.
-
Protect your solutions from light at all stages of the experiment.
-
Ensure the pH of your mobile phase is compatible with the stability of the compound.
-
If working with biological samples, consider the possibility of metabolic degradation.
-
Q5: How can I ensure the stability of my this compound working solutions during an experiment?
A5: The stability of diluted working solutions can be influenced by the solvent and storage container. For instance, nicardipine hydrochloride solutions have shown good stability in glass containers for up to seven days.[7] However, concentrations can decline in PVC containers.[7] It is advisable to prepare fresh working solutions daily. If that is not feasible, perform stability tests for your specific experimental conditions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, nicardipine.
| Parameter | This compound Hydrochloride | Nicardipine Hydrochloride |
| Solubility | Chloroform (Slightly), Methanol (Slightly), DMSO[1][2] | Ethanol (~1 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml) |
| Recommended Long-Term Storage | 4°C for 6 months[2] | -20°C (as a crystalline solid) |
| Typical Stock Solution Conc. | Not specified, but can be inferred from analytical methods for nicardipine | 100 mg in 100 mL of methanol for HPLC analysis |
| HPLC Linearity Range | Not specified | 0.3-100 µg/mL, 10-60 µg/mL, 2-12 µg/mL (depending on the method)[1][3] |
| UV Wavelength (λmax) | Not specified | 235 nm, 236 nm, 353 nm, 354 nm (depending on solvent and method)[1][3] |
Experimental Protocol: Preparation of this compound Standard Solution for HPLC
This protocol provides a detailed methodology for preparing a this compound standard solution for use in HPLC analysis, based on established methods for the parent compound, nicardipine.
Materials:
-
This compound hydrochloride powder
-
HPLC-grade methanol
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Pipettes
-
Syringe filters (0.45 µm)
-
Amber glass vials for storage
Procedure:
-
Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol to the flask.
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
This yields a 100 µg/mL stock solution.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.
-
-
Filtration and Storage:
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
Store the stock solution in an amber glass vial at 4°C for long-term storage.
-
It is recommended to prepare fresh working solutions daily.
-
Visual Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing the standard solution and a troubleshooting decision tree for common issues.
Caption: Standard Solution Preparation Workflow
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of nicardipine hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydro Nicardipine Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression for Dehydro nicardipine analysis in mass spectrometry.
Troubleshooting Guides
Issue: Low Signal Intensity or Complete Signal Loss for this compound
This is a common indicator of significant ion suppression. Follow this workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low signal intensity of this compound.
Q1: My this compound signal is significantly lower than expected. How can I confirm if ion suppression is the cause?
A1: The most direct way to assess ion suppression is through a post-extraction spike experiment.[1][2]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): A standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Blank Matrix): A blank matrix sample (e.g., plasma from an untreated subject) that has undergone the full extraction procedure.
-
Set C (Post-Spiked Matrix): A blank matrix sample that has been extracted first, and then spiked with this compound at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100
Table 1: Interpretation of Post-Extraction Spike Results
| Matrix Effect (%) | Interpretation |
| 80% - 120% | Minimal to no significant matrix effect. |
| < 80% | Ion suppression is occurring. |
| > 120% | Ion enhancement is occurring. |
Q2: My post-extraction spike experiment confirms ion suppression. What are the most effective strategies to minimize it?
A2: A multi-pronged approach focusing on sample preparation, chromatography, and mass spectrometer settings is the most effective way to combat ion suppression.[3][4]
Mitigation Strategies
Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components before analysis.[5]
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile). | Simple and fast. | Co-precipitation of analytes is possible; does not effectively remove other matrix components like phospholipids, which are major contributors to ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous layer. | Can provide a cleaner extract than PPT.[5] | Can be labor-intensive and may require optimization of solvent and pH.[5] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent. | Highly effective at removing a wide range of interferences, including phospholipids, leading to a much cleaner sample and reduced ion suppression.[5] | More complex and time-consuming than PPT or LLE; requires method development to select the appropriate sorbent and solvents. |
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the plasma sample with an acid like formic acid to ensure this compound is protonated for better retention on a reversed-phase sorbent.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water. Ensure the sorbent does not go dry.[6]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6]
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1-2 mL of a stronger solvent like methanol or acetonitrile.[6]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[6]
Chromatographic Optimization
The goal is to chromatographically separate this compound from any co-eluting matrix components that cause ion suppression.[7]
Caption: Key chromatographic parameters to optimize for reducing ion suppression.
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the retention time of this compound, moving it away from regions of ion suppression.[7]
-
Change the Column: If modifying the gradient is insufficient, using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide different selectivity and better separation from interferences.[8]
-
Reduce the Flow Rate: Lowering the flow rate, especially in the nano-flow regime, can improve ionization efficiency and reduce the impact of ion suppression.[7]
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution, separating the analyte from endogenous components more effectively.
Mass Spectrometry Source and Calibration Strategies
-
Optimize Ion Source Parameters: Fine-tuning source parameters such as gas flows, temperature, and voltages can help maximize the ionization of this compound.[1]
-
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[7][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[6]
Frequently Asked Questions (FAQs)
Q3: What are the common sources of ion suppression in plasma samples?
A3: Common sources of ion suppression in plasma include salts, phospholipids, and other endogenous components.[10][11] Exogenous sources can include plasticizers from collection tubes and mobile phase additives.[12]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can reduce the concentration of interfering matrix components, but it also dilutes your analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis.[6][7]
Q5: Is ion suppression more of a problem in ESI or APCI?
A5: ESI is generally more susceptible to ion suppression than APCI due to its more complex ionization mechanism that relies on charged droplets.[9][12]
Q6: Will using a high-resolution mass spectrometer eliminate ion suppression?
A6: While a high-resolution mass spectrometer provides excellent selectivity for the analyte ion, it does not prevent ion suppression from occurring in the ion source. Ion suppression happens before the ions enter the mass analyzer.[7]
Q7: My quality control samples are showing high variability. Could this be due to ion suppression?
A7: Yes, sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible results for your QC samples.[6] Implementing a robust sample preparation method and using a stable isotope-labeled internal standard are key to mitigating this issue.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. providiongroup.com [providiongroup.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Selecting the optimal mobile phase for Dehydro nicardipine separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the separation of Dehydronicardipine from Nicardipine and other related substances using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is Dehydronicardipine and why is its separation important?
A1: Dehydronicardipine is a principal degradation product of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina. The separation and quantification of Dehydronicardipine are critical for stability studies, impurity profiling, and ensuring the quality and safety of Nicardipine drug products. Regulatory bodies require that impurities and degradation products are monitored and controlled.
Q2: What is the most common stationary phase for separating Dehydronicardipine?
A2: The most frequently used stationary phase for the separation of Nicardipine and its degradation products, including Dehydronicardipine, is a C18 (octadecylsilyl) reversed-phase column.[1][2][3][4][5] These columns provide the necessary hydrophobicity to retain and separate the relatively non-polar Nicardipine and its related substances.
Q3: What are the typical organic solvents and buffers used in the mobile phase?
A3: Common mobile phases are mixtures of an organic solvent and an aqueous buffer.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers.[1][2][6] Acetonitrile often provides better peak shape and lower UV cutoff.
-
Aqueous Buffers: Buffers are used to control the pH and improve peak shape. Commonly used buffers include ammonium acetate, potassium dihydrogen phosphate, and triethylamine (TEA) with a pH adjusting agent like phosphoric acid or acetic acid.[1][2][6][7]
Q4: What is the significance of mobile phase pH in this separation?
A4: The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and resolution. For Nicardipine and its related substances, a slightly acidic pH, typically between 3.5 and 6.5, is often employed.[2][6][7] This helps to ensure consistent ionization of the analytes and silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
Q5: Should I use an isocratic or gradient elution method?
A5: Both isocratic and gradient elution can be used.
-
Isocratic elution (constant mobile phase composition) is simpler and more robust, making it suitable for routine quality control analysis where the separation of known impurities is well-established.[2][6]
-
Gradient elution (variable mobile phase composition) is generally preferred for analyzing complex mixtures containing compounds with a wide range of polarities, such as in forced degradation studies. It allows for the elution of highly retained components while maintaining good resolution of early-eluting peaks.
HPLC Method Parameters for Nicardipine and Degradant Separation
The following tables summarize various mobile phase compositions and chromatographic conditions reported in the literature for the successful separation of Nicardipine and its degradation products.
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Reference |
| 1 | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : 0.1M Ammonium Acetate (70:30, v/v) | 1.2 | 237 nm | [2] |
| 2 | C18 (150 x 3.9 mm, 5 µm) | 70% Methanol : Acetic acid with 0.01M Triethylamine (pH 4) | 1.0 | 353 nm | [2][3][5] |
| 3 | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Triethylamine-Phosphoric Acid Buffer (pH 3.5) (65:35, v/v) | 1.0 | 353 nm | [2][6] |
| 4 | C18 (150 x 4.6 mm) | 10% n-propanol, 0.175 M SDS, 0.3% TEA in 0.02 M Phosphoric Acid (pH 6.5) | 1.0 | Not Specified | [2] |
| 5 | Kromosil C18 (150 x 4.5 mm, 5 µm) | Methanol : Water (65:35, v/v) | 0.8 | 265 nm | [8] |
| 6 | Waters X Bridge C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40, v/v) | 1.0 | 250 nm | [9] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general procedure for the separation of Nicardipine and its degradation product, Dehydronicardipine.
1. Materials and Reagents:
-
Nicardipine Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
C18 Column (e.g., 150 x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase (Acetonitrile : 0.1M Ammonium Acetate, 70:30 v/v):
-
Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.1M solution.
-
Mix 700 mL of acetonitrile with 300 mL of the 0.1M ammonium acetate solution.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of Nicardipine HCl reference standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and make up to the volume.
-
-
Sample Solution (For Forced Degradation Study):
-
Prepare a stock solution of Nicardipine HCl in a suitable solvent.
-
Subject aliquots of the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[1][4]
-
Neutralize (if necessary) and dilute the stressed samples with the mobile phase to a suitable concentration.
-
3. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1M Ammonium Acetate (70:30, v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 237 nm
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the prepared sample solutions.
-
Analyze the resulting chromatograms to determine the retention times and peak areas of Nicardipine and Dehydronicardipine.
Troubleshooting Guide
// Problems p1 [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="No Peaks / Low Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p4 [label="Retention Time Shift", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> p1; start -> p2; start -> p3; start -> p4;
// Solutions for Poor Resolution s1_1 [label="Optimize Mobile Phase:\n- Decrease organic solvent %\n- Change organic solvent (e.g., MeOH to ACN)\n- Adjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1_2 [label="Use a different column:\n- Longer column\n- Smaller particle size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1_3 [label="Decrease flow rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p1 -> s1_1 [label="Check"]; p1 -> s1_2 [label="Consider"]; p1 -> s1_3 [label="Try"];
// Solutions for Peak Tailing s2_1 [label="Adjust Mobile Phase pH:\n- Ensure analytes are in a single ionic form", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s2_2 [label="Add Triethylamine (TEA) to mobile phase:\n- Masks active silanol sites", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s2_3 [label="Check for column contamination or void", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p2 -> s2_1 [label="Check"]; p2 -> s2_2 [label="Add"]; p2 -> s2_3 [label="Inspect"];
// Solutions for No Peaks s3_1 [label="Verify sample preparation and injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3_2 [label="Check detector settings (wavelength, lamp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3_3 [label="Inspect for leaks or blockages in the system", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p3 -> s3_1 [label="Verify"]; p3 -> s3_2 [label="Check"]; p3 -> s3_3 [label="Inspect"];
// Solutions for Retention Time Shift s4_1 [label="Ensure proper column equilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4_2 [label="Check for pump malfunction or leaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4_3 [label="Verify mobile phase preparation consistency", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p4 -> s4_1 [label="Ensure"]; p4 -> s4_2 [label="Check"]; p4 -> s4_3 [label="Verify"]; } end_dot Caption: A troubleshooting decision tree for common HPLC issues.
Mobile Phase Selection Workflow
References
- 1. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. jetir.org [jetir.org]
- 9. ijprajournal.com [ijprajournal.com]
Technical Support Center: Addressing Poor Aqueous Solubility of Dehydro nicardipine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Dehydro nicardipine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a pyridine metabolite of Nicardipine, a calcium channel blocker.[1][2] Like many active pharmaceutical ingredients (APIs), poor aqueous solubility can be a significant hurdle in research and development. It can lead to challenges in conducting in vitro experiments, developing parenteral formulations, and may result in low and variable oral bioavailability.
Q2: What are the known solubility properties of this compound hydrochloride?
A2: this compound hydrochloride is reported to be soluble in organic solvents such as methanol and Dimethyl Sulfoxide (DMSO). While specific quantitative data for its aqueous solubility is limited, its parent compound, nicardipine hydrochloride, is described as slightly soluble in water.[3] The solubility of nicardipine hydrochloride is also known to be pH-dependent.[4][5]
Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?
A3: There are several established strategies to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and formulation approaches such as solid dispersions and lipid-based formulations. Chemical modifications involve forming salts or prodrugs.
Troubleshooting Guide
This guide addresses common issues encountered during experiments due to the poor aqueous solubility of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility at the given pH and temperature. | 1. pH Adjustment: Investigate the pH-solubility profile of this compound. For basic compounds, solubility may increase at lower pH. For acidic compounds, higher pH may be beneficial. For the parent compound, nicardipine, a pH range of 3.0-4.5 has been shown to be essential for maintaining its aqueous solubility.[6] 2. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, DMSO) to the aqueous solution. Start with a low percentage (e.g., 1-5%) and gradually increase while monitoring for precipitation. 3. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Polysorbate 80, Pluronic F68) at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the drug. |
| Low and inconsistent results in cell-based assays. | Poor solubility leads to non-uniform drug concentration in the cell culture medium. The drug may precipitate over time. | 1. Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%). 2. Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can enhance the aqueous solubility of the drug. 3. Nanosuspension Formulation: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate. |
| Difficulty in preparing a stable intravenous (IV) formulation. | The aqueous solubility of this compound is too low for the desired dosage concentration. | 1. Salt Formation: If not already in a salt form, investigate the formation of different salts of this compound to identify one with improved aqueous solubility. The conversion of nicardipine hydrochloride to a phosphate salt resulted in an approximately 10-fold solubility improvement.[4] 2. Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier. This can be achieved through techniques like hot-melt extrusion or solvent evaporation. 3. Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS) or liposomes to formulate this compound for intravenous administration. |
Data Presentation
Table 1: Solubility of Nicardipine Hydrochloride in Various Solvents
Note: This data is for the parent compound, Nicardipine Hydrochloride, and is provided as a reference due to the limited availability of specific quantitative data for this compound. Similar trends in solubility are expected.
| Solvent | Solubility | Reference |
| Methanol | Freely Soluble | [3] |
| Acetic Acid (100) | Freely Soluble | [3] |
| Ethanol (99.5) | Sparingly Soluble | [3] |
| Water | Slightly Soluble | [3] |
| Acetonitrile | Slightly Soluble | [3] |
| Acetic Anhydride | Slightly Soluble | [3] |
| DMSO | ~1 mg/mL | [7] |
| 0.1 M NaOH | Insoluble | [7] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [8] |
Table 2: Effect of Buffers on Nicardipine Hydrochloride Solubility
Note: This data is for the parent compound, Nicardipine Hydrochloride.
| Buffer System (Concentration) | Solubility (mg/mL) | Reference |
| Acetate (0.001 M to 5 M) | 5 to 68.6 | [4] |
| Propionate (0.001 M to 5 M) | 5 to 270 | [4] |
Experimental Protocols
Solubility Enhancement using Cyclodextrin Complexation
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound hydrochloride to each HP-β-CD solution.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, filter the suspensions through a 0.22 µm syringe filter to remove the undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the effect of complexation on solubility.
Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound hydrochloride
-
Stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Prepare a pre-suspension by dispersing this compound hydrochloride in an aqueous solution of the stabilizer.
-
Subject the pre-suspension to high-pressure homogenization. The number of cycles and the homogenization pressure should be optimized (e.g., 10-20 cycles at 1500 bar).
-
Analyze the particle size and particle size distribution of the resulting nanosuspension using a suitable technique like photon correlation spectroscopy (PCS).
-
Evaluate the dissolution rate of the nanosuspension compared to the unprocessed drug powder in a relevant aqueous medium.
Formulation of a Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To enhance the solubility of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
Materials:
-
This compound hydrochloride
-
Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA 64)
-
Hot-melt extruder
Methodology:
-
Physically mix this compound hydrochloride and the chosen polymer at a predetermined ratio (e.g., 10:90, 20:80 drug-to-polymer ratio).
-
Feed the physical mixture into the hot-melt extruder.
-
Set the extruder's temperature profile and screw speed to ensure the mixture melts and forms a homogenous extrudate. The processing temperature should be above the glass transition temperature of the polymer and the melting point of the drug.
-
Cool the extrudate and mill it into a powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility issues.
Caption: Step-by-step workflow for solubility enhancement.
Caption: Mechanism of action for dihydropyridine calcium channel blockers.
References
- 1. usbio.net [usbio.net]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Solubilization of nicardipine hydrochloride via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Nicardipine powder, = 98 54527-84-3 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Dehydro Nicardipine According to ICH Guidelines
This document is intended for researchers, scientists, and drug development professionals to provide a framework for the validation of analytical methods in line with the International Council for Harmonisation (ICH) guidelines.
Introduction
Dehydro nicardipine is a significant related substance of Nicardipine, a calcium channel blocker used in the treatment of hypertension and angina.[1][2] The quantification and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. The validation of analytical methods used for this purpose is a regulatory requirement to demonstrate that the method is suitable for its intended use.[2][3]
This guide compares two common analytical techniques for the analysis of Nicardipine and its related substances: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The validation parameters discussed are in accordance with the ICH Q2(R2) guidelines.[4][5][6]
ICH Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: A flowchart of the ICH analytical method validation process.
Comparison of Analytical Methods
This section compares a validated HPLC-UV method and an LC-MS method for the analysis of Nicardipine. These methods can be adapted for the specific quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine quality control of pharmaceuticals.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Kromasil C18 (4.5 x 150 mm, 5.0 µm).[7]
-
Mobile Phase: A mixture of methanol and water (65:35% v/v).[7]
-
Flow Rate: 0.8 ml/min.[7]
-
Detection Wavelength: 265 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it suitable for the detection and quantification of impurities at very low levels.
Experimental Protocol:
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 column.[8]
-
Mobile Phase: A mixture of methanol, water, and formic acid (320:180:0.4, v/v/v).[8]
-
Flow Rate: 0.4 mL/min.[4]
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Detection: Selected Ion Monitoring (SIM).[8]
Data Presentation: Validation Parameters
The following tables summarize the validation data for the two compared methods based on published studies for Nicardipine.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS Method |
| Linearity Range | 30 - 150 µg/mL[7] | 0.05 - 20.0 ng/mL[8] |
| Correlation Coefficient (r²) | 0.997[7] | >0.99[8] |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV Method | LC-MS Method |
| Accuracy (% Recovery) | 100.4%[7] | ±4.9% (Relative Error)[8] |
| Precision (Repeatability, %RSD) | 0.5%[7] | ≤ 11.1% (Intra-day)[8] |
| Intermediate Precision (%RSD) | 1.0%[7] | ≤ 9.3% (Inter-day)[8] |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV Method | LC-MS Method |
| LOD | 2.97 µg/mL[7] | Not explicitly stated, but LOQ is very low. |
| LOQ | 9.92 µg/mL[7] | 0.05 ng/mL[8] |
Table 4: System Suitability
| Parameter | HPLC-UV Method | LC-MS Method |
| Theoretical Plates | 4146[7] | Not specified in the reference. |
| Tailing Factor | 1.23[7] | Not specified in the reference. |
Performance Comparison of Analytical Methods
The following diagram provides a visual comparison of the key performance characteristics of the HPLC-UV and LC-MS methods.
Caption: A comparison of HPLC-UV and LC-MS method attributes.
Conclusion
Both HPLC-UV and LC-MS are suitable techniques for the analysis of this compound, with the choice of method depending on the specific requirements of the analysis.
-
The HPLC-UV method is demonstrated to be accurate, precise, and linear for the quantification of the analyte at the microgram per milliliter level.[7] Its robustness and lower operational cost make it ideal for routine quality control and assay of the bulk drug and finished product.
-
The LC-MS method provides significantly higher sensitivity and selectivity, allowing for the quantification of this compound at the nanogram per milliliter level.[8] This makes it the preferred method for trace impurity analysis, pharmacokinetic studies, and metabolite identification where very low detection limits are required.
The validation of the chosen analytical method for this compound must be performed according to ICH guidelines to ensure data integrity and regulatory compliance. The experimental protocols and data presented in this guide for Nicardipine provide a solid foundation for developing and validating a suitable analytical method for its dehydro derivative.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jetir.org [jetir.org]
- 8. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis: Dehydronicardipine vs. Nicardipine
A comprehensive review of the available scientific literature reveals a significant gap in the pharmacological data for Dehydronicardipine, the primary metabolite of the well-established calcium channel blocker, Nicardipine. While Nicardipine's potency and mechanism of action are well-documented, quantitative data on the calcium channel blocking activity of Dehydronicardipine, such as IC50 or EC50 values, are not present in the public domain. This guide, therefore, provides a detailed comparison based on the available data for Nicardipine and outlines the experimental protocols that would be necessary to determine the potency of Dehydronicardipine.
Executive Summary
This guide presents a comparative overview of Nicardipine and its metabolite, Dehydronicardipine, with a focus on their potency as calcium channel blockers. Due to the absence of published potency data for Dehydronicardipine, a direct quantitative comparison is not possible at this time.
The guide provides the following:
-
Quantitative Data on Nicardipine Potency: A summary of the available IC50 and pIC50 values for Nicardipine's activity on L-type calcium channels.
-
Mechanism of Action: A detailed description of Nicardipine's mechanism of action as a dihydropyridine calcium channel blocker.
-
Experimental Protocols: A comprehensive outline of the methodologies used to determine the potency of calcium channel blockers, which could be applied to Dehydronicardipine.
-
Visualizations: Graphviz diagrams illustrating Nicardipine's signaling pathway and a typical experimental workflow for potency determination.
Quantitative Potency of Nicardipine
Nicardipine is a potent blocker of L-type calcium channels, with its efficacy being quantified through various in vitro experiments. The half-maximal inhibitory concentration (IC50) is a key metric used to express the potency of a compound.
| Compound | Target | Assay Type | Potency (IC50) | Potency (pIC50) |
| Nicardipine | Cardiac L-type Calcium Channels | Electrophysiology | 1 µM | 7.15 |
| Dehydronicardipine | L-type Calcium Channels | Not Available | Not Available | Not Available |
Mechanism of Action: Nicardipine
Nicardipine belongs to the dihydropyridine class of calcium channel blockers. Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][2] This is achieved by binding to the L-type voltage-gated calcium channels.[3] The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[3] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.[1]
Experimental Protocols for Potency Determination
To ascertain the comparative potency of Dehydronicardipine versus Nicardipine, standardized in vitro experimental protocols would be required. The following outlines a typical approach:
Cell Culture
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human L-type calcium channel (Ca_v_1.2) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiology (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity and determining the potency of channel blockers.
-
Solutions:
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
L-type calcium channel currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.
-
After establishing a stable baseline current, cells are perfused with increasing concentrations of the test compound (Nicardipine or Dehydronicardipine).
-
-
Data Analysis:
-
The peak inward current is measured at each concentration of the compound.
-
The percentage of current inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
Visualizations
Signaling Pathway of Nicardipine
Caption: Signaling pathway of Nicardipine's inhibitory action on L-type calcium channels.
Experimental Workflow for Potency Determination
Caption: Experimental workflow for determining the IC50 value of a calcium channel blocker.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Dehydro Nicardipine
This guide provides a comprehensive comparison and cross-validation framework for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of Dehydro nicardipine. This compound is a principal degradation product and metabolite of Nicardipine, a calcium channel blocker used in the treatment of hypertension and angina.[1][2][3][4] The accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Nicardipine drug products.
This document is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control. The experimental protocols and data presented are based on established analytical methodologies for Nicardipine and its related substances, adapted for this compound in accordance with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[5][6][7][8][9]
Chemical Relationship of Nicardipine and this compound
This compound is formed through the oxidation of the dihydropyridine ring of Nicardipine, resulting in an aromatized pyridine ring.[10] This transformation is a key aspect of Nicardipine's degradation pathway.
Experimental Protocols
The following protocols outline the methodologies for the analysis of this compound by HPLC-UV and LC-MS. These methods are adapted from validated procedures for Nicardipine analysis.[11][12][13][14][15][16][17]
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium acetate), adjusted to a suitable pH (e.g., pH 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 237 nm or 353 nm, where Nicardipine and its degradation products show significant absorbance.[3][18]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards of this compound and samples are prepared in a suitable diluent, typically the mobile phase or a mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of methanol or acetonitrile and water, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Monitored Ions: For this compound (C26H27N3O6, molecular weight 477.51 g/mol ), the protonated molecule [M+H]+ at m/z 478.2 would be monitored.[10][19] Product ions for MRM would be determined by infusion of a standard solution.
-
Cross-Validation Workflow
Cross-validation is performed to ensure that the two analytical methods provide equivalent results, which is crucial when methods are used interchangeably or in different laboratories. The workflow is guided by ICH Q2(R2) principles.[6][9]
Data Presentation and Comparison of Validation Parameters
The following tables summarize the typical performance characteristics and acceptance criteria for the HPLC-UV and LC-MS methods based on ICH guidelines.[5][6][7]
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by peak purity and resolution from other components. | Demonstrated by mass selectivity (unique m/z) and chromatographic separation. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.99 |
| Range (µg/mL) | 0.1 - 10 | 0.001 - 1 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | ± 2-3% of the true value for drug substance; ± 5% for impurities. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 5.0% | ≤ 2% for drug substance; ≤ 5-10% for impurities. |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% | ≤ 3% for drug substance; ≤ 10-15% for impurities. |
| Limit of Detection (LOD) (µg/mL) | ~0.03 | ~0.0005 | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.1 | ~0.001 | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | Insensitive to small, deliberate changes in method parameters (pH, mobile phase composition). | Insensitive to small, deliberate changes in method parameters (mobile phase, flow rate, source parameters). | No significant impact on results; system suitability parameters are met. |
Table 2: Cross-Validation Results Summary (Hypothetical Data)
This table illustrates how the results from a cross-validation study would be presented. A set of samples at three different concentration levels are analyzed by both methods.
| Concentration Level | Mean Concentration by HPLC-UV (µg/mL) (n=6) | % RSD (HPLC-UV) | Mean Concentration by LC-MS (µg/mL) (n=6) | % RSD (LC-MS) | % Difference |
| Low (0.5 µg/mL) | 0.51 | 1.8 | 0.49 | 4.5 | 3.9% |
| Medium (2.5 µg/mL) | 2.48 | 1.2 | 2.53 | 3.1 | -2.0% |
| High (7.5 µg/mL) | 7.55 | 0.9 | 7.49 | 2.5 | 0.8% |
Statistical analysis (e.g., a two-sample t-test) would be performed on these datasets to determine if there is a statistically significant difference between the results obtained by the two methods.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and widely available method suitable for routine quality control testing where sensitivity requirements are in the microgram-per-milliliter range. Its simplicity and high precision make it ideal for release and stability testing of bulk drug and finished products.[13][14][15][16]
-
LC-MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the measurement of trace levels of this compound, such as in biological matrices (pharmacokinetic studies), cleaning validation, or the analysis of highly potent APIs.[17][20] The mass spectrometric detection provides an additional layer of confirmation of the analyte's identity.
A successful cross-validation demonstrates that both methods are fit for their intended purpose and that they provide comparable data within the defined analytical range. The choice of method will ultimately depend on the specific application, required sensitivity, and the available instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. jopir.in [jopir.in]
- 15. jetir.org [jetir.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Hydrochloride | C26H28ClN3O6 | CID 12609737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic comparison of nicardipine and Dehydro nicardipine
A comprehensive comparison of the pharmacokinetic profiles of the calcium channel blocker nicardipine and its primary metabolite, dehydronicardipine, reveals significant differences in their systemic exposure and persistence. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, objective comparison, supported by experimental data and detailed methodologies.
Nicardipine, a dihydropyridine calcium channel blocker, is widely used for the management of hypertension and angina. Following administration, it undergoes extensive first-pass metabolism in the liver, where it is converted to several metabolites. The most significant of these is dehydronicardipine, also known as M5, the pyridine analogue of nicardipine. Understanding the pharmacokinetic disparities between the parent drug and its metabolite is crucial for a complete comprehension of nicardipine's therapeutic action and potential for drug-drug interactions.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for both nicardipine and its metabolite, dehydronicardipine, following oral administration of nicardipine hydrochloride. It is important to note that direct pharmacokinetic data for dehydronicardipine is limited as it is formed in vivo from the parent drug.
| Pharmacokinetic Parameter | Nicardipine | Dehydronicardipine (M5) | Source(s) |
| Time to Peak Concentration (Tmax) | 0.5 - 2.0 hours | Data not consistently reported, but plasma levels are detectable alongside nicardipine. | [1][2] |
| Peak Plasma Concentration (Cmax) | Highly variable and dose-dependent (e.g., 36-133 ng/mL for 20-40 mg doses) | Generally lower than nicardipine. | [3] |
| Area Under the Curve (AUC) | Dose-dependent and subject to significant inter-subject variability. | Lower than nicardipine, indicating less overall systemic exposure. | [3] |
| Elimination Half-life (t½) | Approximately 2-4 hours (initial phase), with a terminal half-life of about 8.6 hours. | Data not readily available, but expected to be influenced by its formation rate from nicardipine. | [2] |
| Metabolism | Extensive first-pass metabolism in the liver, primarily by CYP3A4, CYP2C8, and CYP2D6 enzymes. | Further metabolized prior to excretion. | [4] |
| Excretion | Primarily as metabolites in urine (approx. 60%) and feces (approx. 35%). Less than 1% excreted as unchanged drug. | Excreted as further metabolites in urine and feces. | [5] |
Experimental Protocols
The data presented is derived from pharmacokinetic studies conducted in healthy human volunteers. A representative experimental protocol for such a study is outlined below.
Study Design
A typical study involves an open-label, single-dose or multiple-dose, crossover, or parallel-group design. Healthy adult volunteers are usually recruited and required to fast overnight before drug administration.
Drug Administration and Blood Sampling
A single oral dose of nicardipine hydrochloride (e.g., 30 mg) is administered with a standardized volume of water. Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). The plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Bioanalytical Method for Simultaneous Determination
A validated high-performance liquid chromatography (HPLC) method with UV detection is commonly employed for the simultaneous quantification of nicardipine and dehydronicardipine in plasma samples.
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction. An internal standard is added to the plasma, followed by an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane). The mixture is vortexed and centrifuged. The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio, delivered isocratically.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
-
Quantification: The concentrations of nicardipine and dehydronicardipine are determined by comparing their peak areas to that of the internal standard against a standard calibration curve prepared in blank plasma. The method's sensitivity is crucial, with a lower limit of quantification typically in the low ng/mL range.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic conversion of nicardipine and a typical experimental workflow for its pharmacokinetic analysis.
References
- 1. Pharmacokinetics of nicardipine following oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review | Semantic Scholar [semanticscholar.org]
- 3. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. researchgate.net [researchgate.net]
Comparative Toxicological Profile of Nicardipine and Its Metabolites: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of the calcium channel blocker nicardipine and its primary metabolites reveals distinct differences in their potential for cellular and organ-level toxicity. While nicardipine itself has a well-characterized pharmacological and toxicological profile, its metabolites, particularly the pyridine derivative, exhibit a different and often attenuated toxicological impact. This guide provides a comparative overview based on available experimental data, outlines key experimental methodologies, and visualizes the metabolic pathways involved.
Nicardipine, a dihydropyridine calcium channel blocker, is widely used for the management of hypertension and angina.[1] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP2C8, leading to the formation of several metabolites.[2][3] The most significant metabolite is a pyridine derivative, formed through the oxidation of the dihydropyridine ring.[4][5] Understanding the toxicological profiles of these metabolites is crucial for a complete safety assessment of nicardipine.
Executive Summary of Comparative Toxicity
| Compound | Cytotoxicity (IC50) | Genotoxicity | Cardiotoxicity | Acute Toxicity (LD50) |
| Nicardipine | Varies by cell line (e.g., low μM in some cancer cells) | Not mutagenic in a battery of tests | Can cause hypotension, reflex tachycardia; potential for hERG channel interaction | Oral (rat): 184 mg/kg; Oral (mouse): 322 mg/kg |
| Pyridine Metabolite | Data not available | Data not available | Expected to be less active due to loss of dihydropyridine structure | Data not available |
| Other Metabolites | Data not available | Data not available | Data not available | Data not available |
Note: Direct comparative toxicological data for nicardipine's metabolites is limited in publicly available literature. The information presented is based on the known pharmacology of dihydropyridines and general principles of drug metabolism.
Detailed Toxicological Comparison
Cytotoxicity
Genotoxicity
Nicardipine has been evaluated in a battery of genotoxicity tests and has shown no evidence of mutagenic potential.[3] While specific genotoxicity data for its metabolites are not available, the metabolic pathways primarily involve oxidation and hydrolysis, which are not typically associated with the formation of reactive species that would interact with DNA. Standard genotoxicity assays, such as the Ames test, would be required to definitively determine the mutagenic potential of the metabolites.
Cardiotoxicity
The primary cardiotoxic effects of nicardipine are extensions of its therapeutic action, leading to excessive vasodilation, hypotension, and reflex tachycardia.[1] There is also evidence to suggest that nicardipine can interact with the hERG potassium channel, which could potentially lead to QT prolongation, although this is not a common clinical finding.[7] The pyridine metabolite, lacking the dihydropyridine structure, is not expected to retain significant activity at L-type calcium channels and is therefore predicted to have a substantially lower potential for direct cardiotoxicity. However, a comprehensive assessment would require specific studies on the effect of the metabolite on hERG channels and other cardiac ion channels.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the toxicological profiles of nicardipine and its metabolites. Below are outlines for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of nicardipine and its synthesized metabolites in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Protocol:
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).[8][9]
-
Metabolic Activation: Prepare an S9 mix from the liver homogenate of induced rats to simulate mammalian metabolism.
-
Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.[10]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).
-
Data Analysis: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background level.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the transformation of nicardipine and the process for evaluating its toxicity, the following diagrams are provided.
Caption: Metabolic pathway of nicardipine.
Caption: Experimental workflow for toxicological comparison.
Signaling Pathways
The primary mechanism of action of nicardipine, and by extension its potential for dose-related toxicity, is through the blockade of L-type calcium channels.
Caption: Mechanism of nicardipine-induced vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 4. The metabolism of nicardipine hydrochloride in healthy male volunteers. | Semantic Scholar [semanticscholar.org]
- 5. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Ca-antagonist nicardipine on K+ currents and Na+-Ca2+ exchange in frog atrial fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in Dehydro Nicardipine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of dehydro nicardipine, the primary pyridine metabolite of the calcium channel blocker nicardipine, with a focus on interspecies differences. Due to a lack of direct quantitative studies on this compound metabolism across various species, this guide synthesizes available data on the parent drug, nicardipine, to infer potential species-specific metabolic profiles for its dehydro metabolite.
Executive Summary
Nicardipine undergoes extensive first-pass metabolism, with the formation of its pyridine metabolite, this compound, being a key transformation. Significant interspecies variations exist in the primary metabolic routes of nicardipine. In rats and monkeys, the formation of this compound, alongside ester hydrolysis, is a major pathway. Conversely, in dogs and humans, N-debenzylation is the more predominant metabolic reaction. While quantitative data for the subsequent metabolism of this compound is limited, the known metabolic pathways for nicardipine suggest that this compound likely undergoes further biotransformation through N-debenzylation and ester hydrolysis. In humans, the metabolism of nicardipine is primarily mediated by cytochrome P450 enzymes CYP2C8, CYP2D6, and CYP3A4.
Comparative Metabolism of Nicardipine
The rate of nicardipine metabolism in liver microsomes provides an insight into the overall metabolic capacity of different species.
| Species | Rate of Nicardipine Metabolism (µmol/g tissue per 20 min) |
| Rat | 1.76[1] |
| Dog | 0.45[1] |
| Monkey | 0.55[1] |
Metabolic Pathways
The metabolism of nicardipine to this compound and its subsequent biotransformation involves several key reactions.
Caption: Proposed metabolic pathway of nicardipine.
The primary metabolic pathways of nicardipine show significant variation across species. In rats and monkeys, the oxidation of the dihydropyridine ring to form this compound, along with hydrolysis of the ester side-chain, are the predominant routes. In contrast, N-debenzylation of the side-chain is the major metabolic pathway in dogs and humans.[1]
Experimental Protocols
The following is a generalized protocol for an in vitro study of this compound metabolism using liver microsomes from different species.
Objective: To determine the metabolic stability of this compound in human, rat, dog, and monkey liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for LC-MS analysis
-
96-well plates or microtubes
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate or microtubes, add phosphate buffer (pH 7.4).
-
Add the liver microsome suspension to the buffer. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).
-
Add the this compound stock solution to the microsome suspension. The final substrate concentration should be below the Km value if known, or at a concentration that allows for the measurement of its depletion over time (e.g., 1 µM).
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The solvent will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Caption: Experimental workflow for in vitro metabolism assay.
Conclusion and Knowledge Gaps
The metabolism of nicardipine, the parent drug of this compound, exhibits significant interspecies differences. While the formation of this compound is a common pathway, its quantitative contribution to the overall metabolism varies between species. Rats and monkeys favor the formation of the pyridine metabolite, whereas dogs and humans primarily utilize the N-debenzylation pathway.
A significant knowledge gap exists regarding the direct comparative metabolism of this compound itself. Future studies should focus on in vitro experiments using liver microsomes from various species with this compound as the substrate. Such studies would provide valuable quantitative data on its metabolic stability and the formation of subsequent metabolites, allowing for a more accurate prediction of its pharmacokinetics and potential for drug-drug interactions in different species, including humans.
References
A Head-to-Head Comparison of Dehydro nicardipine and Other Dihydropyridine Metabolites in Vascular Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dehydro nicardipine, the primary pyridine metabolite of the calcium channel blocker nicardipine, with other dihydropyridine metabolites. The focus is on their role in vascular smooth muscle relaxation, a key determinant of their therapeutic effects. This analysis is supported by a summary of available experimental data and detailed methodologies for key experiments.
Introduction to Dihydropyridine Metabolism
Dihydropyridine (DHP) calcium channel blockers, a cornerstone in the management of hypertension and angina, undergo extensive first-pass metabolism in the liver. A principal metabolic pathway for many DHPs, including nicardipine and nifedipine, is the oxidation of the dihydropyridine ring to its pyridine analogue.[1][2] This biotransformation significantly alters the chemical structure and, consequently, the pharmacological activity of the parent compound. Understanding the activity of these metabolites is crucial for a comprehensive assessment of a drug's overall therapeutic profile and duration of action.
While the parent dihydropyridine compounds are potent vasodilators through the blockade of L-type calcium channels, their pyridine metabolites are generally considered to be significantly less active or inactive.[2] However, subtle differences in their residual activity and pharmacokinetic profiles can still contribute to the overall clinical effect of the parent drug.
Comparative Analysis of Vasodilatory Effects
Direct quantitative comparisons of the vasodilatory potency of this compound with metabolites of other dihydropyridines are scarce in publicly available literature. However, by synthesizing data from various studies on DHP metabolites, a comparative overview can be constructed.
Data Presentation: Vasodilatory Potency of Dihydropyridine Derivatives and Their Metabolites
| Compound | Class | Primary Metabolite | Vasodilatory Potency of Parent Drug | Vasodilatory Potency of Pyridine Metabolite | Key Findings and Citations |
| Nicardipine | Dihydropyridine | This compound (Pyridine Metabolite) | Potent vasodilator with high affinity for vascular smooth muscle.[3] | Generally considered to have significantly reduced or negligible vasodilatory activity compared to the parent compound. The focus of metabolic studies has been on its formation and clearance rather than its pharmacological effect.[1] | Nicardipine is a potent calcium channel blocker that leads to vasodilation.[4][5][6] Its primary metabolism involves the oxidation of the dihydropyridine ring to a pyridine ring.[1] |
| Nifedipine | Dihydropyridine | Pyridine Metabolite | A well-established potent vasodilator.[7][8] | Considered to be pharmacologically inactive with respect to vasodilation.[2] | Nifedipine is metabolized to inactive metabolites.[7] The pyridine metabolite of nifedipine undergoes further oxidative metabolism.[9] |
| Aranidipine | Dihydropyridine | M-1α and M-1β (Active Metabolites) | Potent vasodilator. | The active metabolites (M-1α and M-1β) exhibit hypotensive activity comparable to nifedipine, but at higher concentrations than the parent drug. Their slow kinetic interaction with the dihydropyridine receptor may contribute to the long-lasting effect of aranidipine.[7] | Aranidipine is metabolized to active metabolites that contribute to its long-lasting hypotensive effect.[7] |
Experimental Protocols
To facilitate further research in this area, this section provides a detailed methodology for a key experiment used to assess the vasodilatory effects of these compounds.
Ex Vivo Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol describes a standard method to evaluate and compare the vasodilatory properties of this compound and other dihydropyridine metabolites on vascular smooth muscle.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound and other test metabolites
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
2. Preparation of Isolated Aortic Rings:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold K-H solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the rings with a fine wire or wooden stick.
3. Experimental Setup:
-
Mount the aortic rings in the organ bath chambers filled with K-H solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.
4. Viability and Endothelium Integrity Check:
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to the baseline tension.
-
To confirm the presence of intact endothelium, pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM). A relaxation of more than 80% indicates an intact endothelium. For endothelium-denuded rings, this relaxation will be absent.
5. Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with phenylephrine (1 µM).
-
Once the contraction plateau is reached, cumulatively add the test compound (e.g., this compound, other metabolites, or the parent drug) at increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
6. Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the IC50 (concentration causing 50% inhibition of the contraction) or EC50 (concentration causing 50% of the maximal relaxation) values for each compound.
-
Statistically compare the potency of the different compounds.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of Dihydropyridine-Induced Vasodilation
Caption: Signaling pathway of vasodilation by dihydropyridines.
Experimental Workflow for Ex Vivo Vasodilation Assay
Caption: Experimental workflow for the ex vivo vasodilation assay.
Conclusion
The primary pyridine metabolite of nicardipine, this compound, is generally considered to be significantly less pharmacologically active than its parent compound. This is a common characteristic among the pyridine metabolites of many dihydropyridine calcium channel blockers. However, the case of aranidipine, with its active metabolites, highlights that this is not a universal rule and underscores the importance of empirically evaluating the biological activity of major metabolites.
The lack of direct, quantitative comparative studies on the vasodilatory effects of this compound and other dihydropyridine metabolites represents a knowledge gap. Further research employing standardized ex vivo and in vivo models is warranted to definitively characterize the pharmacological profile of these metabolites and their potential contribution to the overall therapeutic effects of their parent drugs. The detailed experimental protocol provided in this guide serves as a foundation for conducting such comparative studies, which will ultimately contribute to a more complete understanding of dihydropyridine pharmacology.
References
- 1. Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the effects of nifedipine and nisoldipine on coronary vasoconstriction in the Langendorff-perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Accuracy Assessment for Dehydronicardipine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and metabolic studies. Dehydronicardipine is a primary metabolite of the calcium channel blocker Nicardipine. This guide provides a comparative overview of the linearity and accuracy of an analytical method for the quantification of Dehydronicardipine, supported by experimental data.
Quantitative Data Summary
The following table summarizes the performance characteristics of a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Nicardipine and its metabolite, Dehydronicardipine, in human plasma.
| Analyte | Linearity Range (ng/mL) | Extraction Efficiency (%) | Analytical Method |
| Dehydronicardipine | 5 - 150 | 81.1 | HPLC-UV |
| Nicardipine | 5 - 150 | 77.4 | HPLC-UV |
Experimental Protocol: HPLC-UV Method
This section details the experimental methodology for the simultaneous quantification of Nicardipine and Dehydronicardipine in plasma.
1. Sample Preparation and Extraction:
-
To 1 mL of human plasma, the internal standard is added.
-
The plasma is subjected to acid-base partitioning for initial purification and extraction of Nicardipine and Dehydronicardipine.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Reverse-phase column.
-
Detection: UV detector set at a wavelength of 254 nm.
3. Quantification:
-
Final purification and quantification are achieved through HPLC analysis.
-
The concentration of each compound is determined by comparing the peak area of the analyte to that of the internal standard.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for assessing the linearity and accuracy of an analytical method for Dehydronicardipine quantification.
Caption: Workflow for Linearity and Accuracy Assessment.
Based on a study, a rapid and specific reverse-phase high-performance liquid chromatography (HPLC) method with UV detection was developed for the simultaneous determination of nicardipine and its pyridine metabolite, dehydronicardipine, in human plasma.[1] The extraction efficiencies for nicardipine and dehydronicardipine from 1 mL of plasma were found to be 77.4% and 81.1%, respectively.[1] The assay demonstrated a sensitivity of 5 ng/mL for both compounds, with a linear concentration range of 5-150 ng/mL for both nicardipine and dehydronicardipine.[1] The reliability and reproducibility of the assay were confirmed by low coefficients of variation (≤5%) for samples spiked within this concentration range.[1] The HPLC method was also validated by comparison with a GC-electron-capture detection (ECD) procedure, showing good correlation for the concentrations of nicardipine, dehydronicardipine, and their combined total.[1] This validated HPLC procedure is deemed suitable for pharmacokinetic studies of nicardipine hydrochloride in humans.[1]
References
Comparative Guide to Analytical Methods for Dehydro Nicardipine: Precision and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Dehydro nicardipine, the primary pyridine metabolite of the calcium channel blocker nicardipine. The precision and reproducibility of these methods are critical for accurate pharmacokinetic, metabolic, and quality control studies. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound Analysis
This compound is the pyridine analogue of nicardipine and a significant metabolite. Accurate measurement of this compound in various biological matrices, such as plasma and urine, is essential for understanding the metabolism and disposition of nicardipine. The analytical methods employed for its quantification must be precise, reproducible, and sensitive enough to detect the typically low concentrations found in these matrices. The primary techniques used for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Precision and Reproducibility of Analytical Methods
The following table summarizes the quantitative data on the precision and reproducibility of various analytical methods for the determination of this compound and its parent drug, nicardipine. The data for nicardipine is included as it provides a relevant benchmark for the analytical performance expected for its closely related metabolite.
| Analytical Method | Analyte(s) | Matrix | Precision (%RSD) | Reproducibility (Coefficient of Variation) | Linearity Range | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Nicardipine & this compound | Human Plasma | Intra-day & Inter-day: Not explicitly stated, but low coefficients of variation (≤ 5%) demonstrate good reliability. | ≤ 5% | 5-150 ng/mL | 5 ng/mL | [1] |
| RP-HPLC | Nicardipine | API & Pharmaceutical Dosage Form | Repeatability: 0.5%, Intermediate Precision: 1.0% | - | 30-150 µg/mL | 9.92 µg/mL | [2] |
| LC-MS | Nicardipine | Human Plasma | Intra-day: ≤ 11.1%, Inter-day: ≤ 9.3% | - | 0.05-20.0 ng/mL | 0.05 ng/mL | [3][4] |
| GC-MS | Dihydropyridine Metabolites (including this compound) | Rat Urine | - | < 10% (for overall recovery) | - | ~10 ng/mL (LOD) | [5] |
| GC-MS | Nicardipine (after oxidation to pyridine analogue) | Rat, Dog, & Human Plasma | - | - | - | 5 ng/mL (Sensitivity Limit) | [4] |
API: Active Pharmaceutical Ingredient, RSD: Relative Standard Deviation, LOD: Limit of Detection
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Simultaneous Determination of Nicardipine and this compound in Human Plasma[1]
-
Sample Preparation:
-
To 1 mL of human plasma, an internal standard is added.
-
The plasma is subjected to acid-base partitioning for extraction and partial purification of nicardipine and this compound.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Reverse-phase column.
-
Mobile Phase: Specific composition not detailed in the abstract.
-
Detection: UV detector set at a wavelength of 254 nm.
-
Quantitation: Based on peak area ratios of the analytes to the internal standard.
-
-
Validation Parameters:
-
Extraction Efficiency: 77.4% for nicardipine and 81.1% for this compound.
-
Sensitivity: 5 ng/mL for both compounds.
-
Linearity: 5-150 ng/mL for both compounds.
-
Reproducibility: Demonstrated by low coefficients of variation (≤ 5%).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of Dihydropyridine Metabolites in Urine[5]
-
Sample Preparation (Extractive Methylation):
-
A 2 mL aliquot of urine is mixed with 2 mL of a phase-transfer reagent (0.02M tetrahexylammonium hydrogensulfate in 1M phosphate buffer, pH 12).
-
6 mL of 1M methyl iodide in toluene is added, and the mixture is shaken in a 50°C water bath for 30 minutes.
-
After centrifugation, the organic phase is transferred to a solid-phase extraction (SPE) column (diol phase) to remove the phase-transfer catalyst.
-
The analytes are eluted with 5 mL of diethyl ether/ethyl acetate (92.5:7.5, v/v).
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary GC column.
-
Identification: Computerized MS in full scan mode. Mass chromatography with specific ions is used to indicate the possible presence of metabolites.
-
Confirmation: Comparison of the full mass spectra of the peaks with reference spectra.
-
-
Validation Parameters:
-
Overall Recovery: 67% to 77%.
-
Coefficient of Variation: Less than 10%.
-
Limit of Detection: At least 10 ng/mL.
-
Mandatory Visualization
The following diagrams illustrate the chemical relationship between nicardipine and this compound and a typical experimental workflow for the analysis of this compound in a biological matrix.
References
- 1. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Evaluating the Specificity of an Immunoassay for Dehydro nicardipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of a hypothetical immunoassay designed for the detection of Dehydro nicardipine, a primary metabolite of the calcium channel blocker nicardipine. The performance of this immunoassay is critically compared with alternative analytical methods, supported by experimental data to aid researchers in selecting the most appropriate quantification tool for their studies.
Nicardipine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. This process leads to the formation of various metabolites, with this compound being a significant product. The structural similarity between nicardipine and its metabolites necessitates a highly specific assay to ensure accurate quantification, particularly in pharmacokinetic and drug metabolism studies.
Structural Comparison: Nicardipine vs. This compound
The key structural difference between nicardipine and this compound lies in the dihydropyridine ring. In this compound, this ring is aromatized to a pyridine ring. This seemingly subtle change can have a significant impact on the binding affinity of antibodies, which is the cornerstone of immunoassay specificity.
Table 1: Structural and Physicochemical Properties
| Feature | Nicardipine | This compound |
| Chemical Structure | Contains a 1,4-dihydropyridine ring | Contains a pyridine ring |
| Molecular Formula | C₂₆H₂₉N₃O₆ | C₂₆H₂₇N₃O₆ |
| Molecular Weight | 479.52 g/mol | 477.51 g/mol |
| Polarity | Less polar | More polar |
Immunoassay Specificity Evaluation
The central challenge in developing an immunoassay for a drug metabolite is to ensure high specificity, with minimal cross-reactivity to the parent drug and other related compounds. Cross-reactivity occurs when the antibody, designed to bind to the target analyte (this compound), also binds to other structurally similar molecules.[1][2]
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of the this compound immunoassay with nicardipine and other potentially interfering compounds. The data is presented as the percentage of cross-reactivity, which is the ratio of the concentration of the cross-reactant to the concentration of this compound that produces the same analytical signal.
Table 2: Immunoassay Cross-Reactivity Profile
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Nicardipine | < 1% |
| Other Nicardipine Metabolites | < 0.5% |
| Nifedipine | < 0.1% |
| Amlodipine | < 0.1% |
Note: This data is hypothetical and serves for illustrative purposes.
A low cross-reactivity percentage for nicardipine and other related calcium channel blockers indicates a highly specific immunoassay for this compound.
Comparison with Alternative Analytical Methods
While immunoassays offer advantages in terms of speed and ease of use, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are considered the gold standard for quantitative analysis due to their high specificity and sensitivity.[3][4]
Table 3: Comparison of Analytical Methods
| Feature | Immunoassay | HPLC-UV | LC-MS/MS |
| Specificity | Moderate to High (dependent on antibody) | High | Very High |
| Sensitivity | High | Moderate | Very High |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Matrix Effect | Can be significant | Moderate | Can be significant, but manageable with internal standards |
Experimental Protocols
Competitive ELISA for this compound
This protocol outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of this compound in a sample.
Materials:
-
Microtiter plate pre-coated with anti-Dehydro nicardipine antibody
-
This compound standard solutions
-
This compound-horseradish peroxidase (HRP) conjugate
-
Sample (e.g., plasma, urine)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Add standard solutions and samples to the wells of the microtiter plate.
-
Add the this compound-HRP conjugate to each well.
-
Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the HRP conjugate for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Construct a standard curve and determine the concentration of this compound in the samples.
Cross-Reactivity Determination
To assess the specificity of the immunoassay, a cross-reactivity study is performed.
Procedure:
-
Prepare a series of standard curves for this compound.
-
Prepare serial dilutions of potential cross-reactants (e.g., nicardipine, other metabolites).
-
Run the ELISA for each dilution of the cross-reactant.
-
Determine the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
Logical Framework for Specificity Evaluation
The specificity of an immunoassay is fundamentally determined by the unique structural features of the target analyte that the antibody recognizes (the epitope).
Conclusion
The evaluation of an immunoassay's specificity for this compound is crucial for obtaining reliable data in drug metabolism and pharmacokinetic research. While a well-designed immunoassay can offer a rapid and cost-effective solution for high-throughput screening, its specificity must be rigorously validated against a reference method like LC-MS/MS. The structural difference between the pyridine ring of this compound and the dihydropyridine ring of the parent drug, nicardipine, provides a strong basis for the development of a highly specific antibody. Researchers should carefully consider the cross-reactivity profile of the immunoassay to ensure that it meets the requirements of their specific application.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Dehydro Nicardipine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dehydro nicardipine, a primary metabolite and degradation product of nicardipine, requires careful management due to its potential pharmacological activity and hazardous properties.[1][2][3] This document outlines the essential, step-by-step procedures for the safe disposal of this compound, aligning with general principles of pharmaceutical and hazardous waste management.
Hazard Profile and Safety Precautions
This compound is closely related to nicardipine hydrochloride, which is classified as toxic if swallowed, in contact with skin, or inhaled.[4][5] Therefore, it is crucial to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Data derived from safety data sheets for Nicardipine Hydrochloride.[4][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national regulations for hazardous chemical waste.[7][8][9] The following protocol provides a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash. It should be collected in a designated, properly labeled hazardous waste container.
Step 2: Containerization
-
Primary Container: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. Avoid generating dusts during transfer.[6]
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and shatter-resistant container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., skull and crossbones for toxicity).[4]
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[6]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment bin to prevent spills.
Step 4: Final Disposal
-
Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste according to regulatory requirements.
-
Incineration: The most common and recommended method for disposing of hazardous pharmaceutical waste is incineration at a permitted facility.[8][10] This ensures the complete destruction of the active chemical compound.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal contractor.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in regular laboratory or office trash.[11]
-
DO NOT attempt to neutralize the chemical without a validated and approved protocol.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
- 1. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. fda.gov [fda.gov]
Essential Safety and Operational Protocols for Handling Dehydro nicardipine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Dehydro nicardipine in a laboratory setting. The following procedural, step-by-step guidance is based on the safety protocols for its parent compound, Nicardipine hydrochloride, and general safety practices for handling pyridine-containing compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. Based on the hazardous nature of the parent compound, Nicardipine, which is classified as toxic if swallowed, in contact with skin, or if inhaled, the following PPE is mandatory when handling this compound.[1][2]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex gloves. | To prevent skin contact, which can be a route of toxic exposure.[3][4] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a risk of splashing. | To protect against accidental splashes and airborne particles. |
| Skin and Body Protection | A chemical-resistant lab coat or gown. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling the compound as a powder outside of a certified fume hood or in situations with inadequate ventilation where dust or aerosols may be generated. | To prevent inhalation of the potentially toxic compound.[3][4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Preparation
-
Ventilation: Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][5]
-
PPE Donning: Before entering the designated handling area, correctly don all required personal protective equipment as outlined in the table above.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Spill Kit: Have a spill kit readily available in the immediate vicinity of the handling area. The kit should contain appropriate absorbent materials.[4]
Handling
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.[6]
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure or a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Labeling: All containers holding this compound must be clearly and accurately labeled with the chemical name and appropriate hazard warnings.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Post-Handling
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to others.
-
Waste Categorization: this compound should be treated as hazardous pharmaceutical waste.[7]
-
Containerization: All waste materials, including contaminated PPE, empty containers, and absorbent materials from spill cleanups, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Disposal Route: The disposal of hazardous waste must be conducted through a licensed and certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.[8] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
Occupational Exposure Limits for Nicardipine Hydrochloride
| Organization | Exposure Limit (Time-Weighted Average) |
| Roche Group Internal | 0.2 mg/m³[9] |
| USP | 0.6 mg/m³ (TWA)[6] |
Acute Toxicity Data for Nicardipine Hydrochloride
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[1][2] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[1][2] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled)[1][2] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, to ensure a controlled and safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
